molecular formula C19H28BN3O5 B611149 Taniborbactam CAS No. 1613267-49-4

Taniborbactam

Cat. No.: B611149
CAS No.: 1613267-49-4
M. Wt: 389.3 g/mol
InChI Key: PFZUWUXKQPRWAL-PXCJXSSVSA-N
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Description

Taniborbactam (also known as VNRX-5133) is a potent, parenteral bicyclic boronate that functions as a broad-spectrum β-lactamase inhibitor. It is notable for its unique ability to inhibit a wide range of serine- and metallo-β-lactamase enzymes across Ambler classes A, B, C, and D . This includes clinically significant enzymes such as KPC, VIM, NDM, OXA-48-like, and CTX-M variants, against which many existing inhibitors are ineffective . Its mechanism involves reversible covalent inhibition of serine β-lactamases with a prolonged active-site residence time, while acting as a competitive inhibitor of metallo-β-lactamases . In microbiological assays, this compound significantly restores the activity of the cephalosporin antibiotic cefepime against multidrug-resistant Gram-negative pathogens . It demonstrates potent activity in vitro and in vivo models against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA), making it a critical tool for researching novel solutions to antimicrobial resistance . The cefepime-taniborbactam combination has been investigated in Phase 3 clinical trials for complicated urinary tract infections (cUTI) . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUWUXKQPRWAL-PXCJXSSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613267-49-4
Record name Taniborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Taniborbactam: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) developed to address this challenge. It is the first BLI to demonstrate inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D), including serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound.

Discovery and Development

This compound was discovered and developed by Venatorx Pharmaceuticals.[5][6] The discovery program involved an iterative process of medicinal chemistry, structural biology, and microbiological testing to optimize a series of bicyclic boronate compounds.[5][7] The initial bicyclic boronates were first identified as pan-spectrum BLIs by scientists at Protez Pharmaceuticals (a subsidiary of Novartis) in 2010.[7] Venatorx Pharmaceuticals further advanced this class of molecules, leading to the identification of this compound as a clinical candidate.[7]

This compound is being co-developed with cefepime, a fourth-generation cephalosporin, to treat complicated urinary tract infections (cUTIs), including pyelonephritis, and hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia (HABP/VABP).[8][9][10][11] The combination has undergone Phase 3 clinical trials.[5][10] In February 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) of cefepime-taniborbactam, requesting additional chemistry, manufacturing, and controls (CMC) data, while not citing any clinical safety or efficacy issues.[12][13]

Mechanism of Action

This compound's broad-spectrum activity stems from its unique bicyclic boronate structure. Boronic acids are known to form reversible covalent bonds with the active site serine residues of SBLs, mimicking the tetrahedral transition state of β-lactam hydrolysis.[2] For MBLs, which utilize zinc ions for catalysis, this compound acts as a competitive inhibitor, with its carboxylate and boronate hydroxyl groups interacting with the active site zinc ions.[2][14] This dual-action mechanism allows this compound to inhibit a wide range of clinically important β-lactamases, including extended-spectrum β-lactamases (ESBLs), carbapenemases like KPC and OXA, and metallo-β-lactamases such as NDM and VIM.[15]

Below is a simplified representation of this compound's inhibitory action on serine β-lactamases.

G cluster_0 Bacterial Periplasm cluster_1 sbl Serine β-Lactamase (SBL) inactive_sbl Inactive SBL- This compound Complex hydrolyzed_beta_lactam Hydrolyzed (Inactive) β-Lactam sbl->hydrolyzed_beta_lactam This compound This compound This compound->sbl Inhibition beta_lactam β-Lactam Antibiotic beta_lactam->sbl Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibition of Cell Wall Synthesis cell_death Bacterial Cell Death pbp->cell_death

Caption: this compound's inhibition of serine β-lactamases.

Chemical Synthesis Pathway

The synthesis of this compound relies on a multi-step process, with the key transformation being a diastereoselective Matteson homologation to install the α-chloro boronate stereocenter.[16][17] The general synthetic scheme is outlined below.

G start 3-Borono-2- methoxybenzoic acid step1 1. Isobutylene 2. (+)-Pinanediol intermediate1 Aryl boronate (4) step1->intermediate1 Esterification step2 Matteson Homologation (ClCH2Li, -100 °C) intermediate1->step2 intermediate2 Homologated boronate (5) step2->intermediate2 step3 Second Homologation (CH2Cl2 anion, -100 °C) intermediate2->step3 intermediate3 (S)-α-chloro-boronate (6) step3->intermediate3 step4 Multi-step sequence: - Amine coupling - Deprotection intermediate3->step4 final_product This compound (20) step4->final_product

Caption: Generalized synthetic pathway for this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against a wide range of β-lactamase enzymes and bacterial isolates.

Table 1: Inhibitory Activity of this compound against Purified β-Lactamases

Enzyme (Ambler Class)Kᵢ (µM)
SHV-5 (A)0.017
KPC-2 (A)0.009
CTX-M-15 (A)0.002
P99 AmpC (C)0.013
OXA-48 (D)0.35
VIM-2 (B)0.019
NDM-1 (B)0.081
IMP-1 (B)>30

Data sourced from Antimicrobial Agents and Chemotherapy, 2020.[18]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA)

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
CRE (Global Collection)≤0.254
CRPA (Global Collection)216
CRE (Spain)0.54
CRPA (Spain)4>32

This compound concentration is fixed at 4 µg/mL. Data compiled from various surveillance studies.[7][9]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

Dose (mg)Cₘₐₓ (ng/mL)AUCinf (h*ng/mL)t₁/₂ (h)
50025,60088,4003.4 - 5.8
100050,200185,0003.4 - 5.8
150073,000263,0003.4 - 5.8

Data from Antimicrobial Agents and Chemotherapy, 2021.[5]

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin-based)

This protocol describes a general method for determining the inhibitory activity of this compound against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound stock solution (in DMSO or aqueous buffer)

  • Nitrocefin stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer in the wells of a 96-well plate.

  • Add a constant concentration of the purified β-lactamase to each well containing the inhibitor dilutions and to control wells (without inhibitor).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of cefepime-taniborbactam is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cefepime stock solution

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • 96-well microplates

Procedure:

  • Prepare two-fold serial dilutions of cefepime in CAMHB in the wells of a 96-well microplate.

  • Add a fixed concentration of this compound (typically 4 µg/mL) to all wells containing the cefepime dilutions.

  • Inoculate each well with the standardized bacterial suspension.

  • Include appropriate controls: a growth control well (no antibiotic), a sterility control well (no bacteria), and wells with cefepime alone.

  • Incubate the microplates at 35°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of cefepime in the presence of a fixed concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Model (Murine Thigh Infection)

This model is used to evaluate the in vivo efficacy of cefepime-taniborbactam against carbapenem-resistant bacteria.

Procedure:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: On day 0, mice are inoculated via intramuscular injection into the thigh with a standardized suspension of the test bacterium (e.g., carbapenem-resistant Klebsiella pneumoniae or Pseudomonas aeruginosa).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Cefepime and this compound are co-administered, typically via subcutaneous or intravenous injection, at various dosing regimens.

  • Assessment of Bacterial Burden: At a defined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.

  • Serial dilutions of the tissue homogenate are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Efficacy is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated control animals.

Conclusion

This compound represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases, provides a much-needed therapeutic option for infections caused by multi-drug resistant Gram-negative pathogens. The combination of cefepime and this compound has the potential to restore the efficacy of a well-established β-lactam antibiotic against some of the most challenging bacterial strains. Further clinical development and regulatory review will ultimately determine its place in the clinical setting.

References

Taniborbactam: A Technical Guide to a Broad-Spectrum Beta-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, non-β-lactam, broad-spectrum β-lactamase inhibitor (BLI) that is being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2] It is unique in its ability to inhibit both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[1][3][4] This dual-spectrum activity addresses a critical gap in the current arsenal of BLIs, many of which are ineffective against MBLs. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a bicyclic boronate derivative.[5][6] The boron atom is key to its inhibitory activity, enabling it to mimic the tetrahedral transition state of β-lactam hydrolysis.[5]

Chemical Structure:

Chemical structure of this compound.[<a 7]" src="https://www.researchgate.net/profile/Alireza-Abdolmaleki/publication/364271168/figure/fig1/AS:1143128109596706@1666759148783/Chemical-structure-of-taniborbactam.png" width="300"/>

IUPAC Name: (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C19H28BN3O5[2]
Molecular Weight 389.26 g/mol [2]
CAS Number 1613267-49-4 (free base)[7]
2244235-49-0 (dihydrochloride)[8]
Solubility Soluble in DMSO and water.[3][4][3][4]
XLogP 1.19[9]
Hydrogen Bond Donors 5[9]
Hydrogen Bond Acceptors 7[9]
Rotatable Bonds 8[9]
Topological Polar Surface Area 133.91 Ų[9]

Mechanism of Action

This compound exhibits a dual mechanism of action, enabling it to inhibit both serine and metallo-β-lactamases through different modes of interaction.

Inhibition of Serine β-Lactamases (SBLs)

Against SBLs (Classes A, C, and D), this compound acts as a reversible covalent inhibitor. The boron atom forms a covalent bond with the catalytic serine residue in the active site of the enzyme. This forms a stable, tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.

SBL_Inhibition This compound This compound Covalent_Complex Stable Covalent Adduct (Tetrahedral Intermediate) This compound->Covalent_Complex Binds to active site SBL Serine β-Lactamase (Active Site Serine) SBL->Covalent_Complex Forms covalent bond with Serine Hydrolysis_Blocked β-Lactam Hydrolysis Blocked Covalent_Complex->Hydrolysis_Blocked Results in MBL_Inhibition This compound This compound MBL Metallo-β-Lactamase (Zinc-containing Active Site) This compound->MBL Competitively binds to active site No_Hydrolysis β-Lactam Hydrolysis Prevented MBL->No_Hydrolysis Leads to Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Binding blocked IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare β-Lactamase Solution Add_Enzyme Add Enzyme and Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Nitrocefin Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add Inhibitor to Microplate Wells Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance (490 nm, kinetic) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 Murine_Thigh_Model_Workflow Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Infect Thigh Muscle with Bacteria Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer Treatment (e.g., Cefepime/Taniborbactam) Infect_Thigh->Administer_Treatment Harvest_Thigh Harvest and Homogenize Infected Thigh Administer_Treatment->Harvest_Thigh Determine_CFU Determine Bacterial Burden (CFU/gram) Harvest_Thigh->Determine_CFU Analyze_Efficacy Analyze In Vivo Efficacy Determine_CFU->Analyze_Efficacy Taniborbactam_Synthesis Starting_Material Substituted Phenylboronic Acid Matteson_Homologation Matteson Homologation Starting_Material->Matteson_Homologation Alpha_Aminoboronate α-Aminoboronic Ester Intermediate Matteson_Homologation->Alpha_Aminoboronate Coupling Amide Coupling Alpha_Aminoboronate->Coupling Cyclohexyl_Side_Chain Protected Cyclohexylacetic Acid Side Chain Cyclohexyl_Side_Chain->Coupling Coupled_Intermediate Coupled Intermediate Coupling->Coupled_Intermediate Deprotection_Cyclization Deprotection and Cyclization Coupled_Intermediate->Deprotection_Cyclization This compound This compound Deprotection_Cyclization->this compound

References

A Deep Dive into the Inhibitory Mechanism of Taniborbactam Against Serine β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that uniquely inhibits both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[1][2][3] This technical guide focuses on the intricate mechanism of action of this compound against serine β-lactamases, providing a detailed overview of its chemical properties, inhibitory kinetics, structural interactions, and the experimental methodologies used to elucidate this mechanism. By presenting quantitative data in a structured format and visualizing key pathways, this document aims to be an essential resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Reversible Covalent Inhibition

This compound is a cyclic boronate compound that acts as a reversible covalent inhibitor of serine β-lactamases.[4][5] Its mechanism of action is centered on the electrophilic nature of the boron atom, which forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase enzyme.[6] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[7][8] Unlike some other β-lactamase inhibitors, the covalent bond formed by this compound is reversible, allowing for a dynamic equilibrium between the free and inhibited enzyme.[6] This reversible nature, coupled with a prolonged active-site residence time, contributes to its potent inhibitory activity.[4][7]

The inhibitory process can be represented by a two-step model:

  • Initial Non-covalent Binding: this compound first binds non-covalently to the active site of the serine β-lactamase to form a Michaelis-Menten complex (E-I).

  • Covalent Adduct Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom of this compound, leading to the formation of a stable, covalent tetrahedral adduct (E-I*).

This mechanism is characterized by a rapid on-rate for covalent bond formation and a slow off-rate, resulting in a prolonged residence time in the active site.[9]

Quantitative Inhibitory Profile of this compound

The potency of this compound against a range of clinically relevant serine β-lactamases has been extensively characterized through kinetic studies. The following tables summarize key quantitative data, including the inhibitor constant (Kᵢ), the second-order rate constant of inactivation (k₂/K), and the dissociation rate constant (k₋₂).

Table 1: Inhibition Constants (Kᵢ) of this compound against Serine β-Lactamases

β-Lactamase (Ambler Class)EnzymeKᵢ (µM)Reference(s)
Class A SHV-50.017[1]
KPC-20.009[1]
CTX-M-150.009[1]
Class C P99 AmpC0.002[1]
PDC-30.021[10]
PDC-880.007[10]
Class D OXA-480.35[9]

Table 2: Inactivation and Dissociation Rate Constants of this compound

β-Lactamase (Ambler Class)Enzymek₂/K (M⁻¹s⁻¹)k₋₂ (s⁻¹)Half-life (t₁/₂) (min)Reference(s)
Class A KPC-21.1 x 10⁵0.00011105[5]
CTX-M-151.9 x 10⁴0.0003830[1]
Class C P99 AmpC1.1 x 10⁵0.0002155[1]

Structural Basis of Inhibition: Molecular Interactions

Crystallographic studies of this compound in complex with serine β-lactamases have provided atomic-level insights into its inhibitory mechanism. Upon binding, the boron atom of this compound forms a covalent bond with the catalytic Ser70 residue (standard numbering). The cyclic structure of this compound and its side chains engage in multiple non-covalent interactions with conserved residues within the active site, further stabilizing the complex.

For instance, in the complex with CTX-M-15 (a class A β-lactamase), this compound's carboxylate group forms hydrogen bonds with key residues, while other parts of the molecule interact with Asn104, Ser130, Asn132, Asn170, and Thr235.[1][9] These interactions are crucial for its high affinity and potent inhibition. The binding of this compound also displaces a key deacylation water molecule, preventing the hydrolysis of the covalent adduct and prolonging the enzyme's inactivation.[1]

Figure 1: A diagram illustrating the two-step reversible covalent inhibition mechanism of this compound and the key molecular interactions within the serine β-lactamase active site.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-established biochemical and biophysical techniques.

Enzyme Purification

Serine β-lactamases are typically purified from recombinant E. coli strains overexpressing the target enzyme. A common purification strategy involves affinity chromatography, for example, using a phenylboronic acid-agarose resin, which selectively binds to β-lactamases.[8]

Steady-State Enzyme Kinetics

The inhibitory constants (Kᵢ) and kinetic parameters of this compound are determined using steady-state enzyme kinetics. A widely used method is the nitrocefin assay.

Protocol Outline: Nitrocefin Assay for Kᵢ Determination

  • Reagents and Buffers:

    • Purified serine β-lactamase of known concentration.

    • This compound stock solution in an appropriate solvent (e.g., DMSO).

    • Nitrocefin (a chromogenic cephalosporin substrate) stock solution.

    • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Assay Procedure:

    • A series of reactions are prepared in a 96-well plate format.

    • Each well contains a fixed concentration of the β-lactamase and varying concentrations of this compound.

    • The reaction is initiated by the addition of a fixed concentration of nitrocefin (typically near its Kₘ value).

    • The hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at 486-490 nm over time.

  • Data Analysis:

    • The initial reaction velocities (v₀) are calculated for each inhibitor concentration.

    • The data are then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the Kᵢ value.

G Start Start Purification Enzyme Purification Start->Purification Assay_Setup Prepare Reaction Mixtures (Enzyme, this compound, Buffer) Purification->Assay_Setup Initiation Initiate Reaction with Nitrocefin Assay_Setup->Initiation Measurement Spectrophotometric Measurement (Absorbance at 490 nm over time) Initiation->Measurement Data_Analysis Calculate Initial Velocities Measurement->Data_Analysis Modeling Fit Data to Inhibition Model Data_Analysis->Modeling End Determine Ki Modeling->End

Figure 2: A simplified workflow for determining the inhibitory kinetics of this compound using the nitrocefin assay.

Determination of Inactivation and Dissociation Rates

The second-order rate constant for inactivation (k₂/K) and the dissociation rate constant (k₋₂) are determined using pre-incubation or jump-dilution methods, respectively. These experiments provide insights into the dynamics of the covalent adduct formation and breakdown.

X-ray Crystallography

To determine the three-dimensional structure of the this compound-enzyme complex, X-ray crystallography is employed.

Protocol Outline: Co-crystallization

  • Protein Crystallization: The purified β-lactamase is crystallized under specific conditions of pH, precipitant, and temperature.

  • Co-crystallization or Soaking: Crystals of the enzyme are either grown in the presence of this compound (co-crystallization) or soaked in a solution containing this compound.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.[2]

Conclusion

This compound represents a significant advancement in the field of β-lactamase inhibitors due to its broad spectrum of activity that includes serine β-lactamases of classes A, C, and D. Its mechanism of reversible covalent inhibition, characterized by potent inhibitory constants and a prolonged active-site residence time, is underpinned by specific and stable interactions with key active site residues. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of future generations of β-lactamase inhibitors to combat the growing threat of antibiotic resistance.

References

The Molecular Basis of Taniborbactam's Broad-Spectrum Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents.[1] Taniborbactam (formerly VNRX-5133) is a novel, investigational bicyclic boronate β-lactamase inhibitor (BLI) with an exceptionally broad spectrum of activity, inhibiting enzymes across all four Ambler classes (A, B, C, and D).[2][3] This characteristic distinguishes it from many currently approved BLIs, which are typically active against only serine-β-lactamases (SBLs) and not the zinc-dependent metallo-β-lactamases (MBLs).[4][5] Developed in combination with cefepime, this compound represents a promising strategy to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA).[3] This guide provides an in-depth analysis of the molecular mechanisms, structural interactions, and key experimental data that underpin this compound's potent, broad-spectrum inhibitory activity.

Molecular Mechanism of Inhibition: A Dual-Action Approach

This compound's broad-spectrum efficacy stems from its unique ability to employ distinct yet effective mechanisms to inhibit both serine- and metallo-β-lactamases, primarily by mimicking the tetrahedral transition state of β-lactam hydrolysis.[3][6]

Inhibition of Serine-β-Lactamases (SBLs - Classes A, C, and D)

Against SBLs, this compound acts as a reversible covalent inhibitor.[3][6] The electrophilic boron atom in its bicyclic ring system is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site.[4][5] This forms a stable, covalent tetrahedral adduct, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.[5] This inhibition is characterized by a slow dissociation rate and a prolonged residence time in the active site, with half-lives reported to be between 30 and 105 minutes.[3][6]

Structural studies, for instance with the Class A enzyme CTX-M-15, reveal that this compound's binding displaces the deacylation water molecule and involves interactions with highly conserved active site residues such as Asn104, Ser130, Asn132, Asn170, and Thr235.[3][6] This extensive network of interactions contributes to its high-affinity binding and potent inhibition.

Inhibition of Metallo-β-Lactamases (MBLs - Class B)

In contrast to its action on SBLs, this compound behaves as a potent, competitive inhibitor of MBLs.[3][6] Instead of forming a covalent bond with an amino acid residue, the bicyclic boronate core interacts with the zinc ions essential for MBL catalytic activity.[7][8] The nucleophile in MBLs is a zinc-bound hydroxide ion; this compound is susceptible to attack by this hydroxide, leading to the formation of a stable covalent boron-oxygen bond with the hydroxide.[7][8] This interaction, where the inhibitor effectively coordinates with the catalytic zinc center(s), mimics the substrate's transition state and blocks the active site.[8]

Crystallographic analyses of this compound in complex with MBLs like NDM-1 and VIM-2 show the carboxylate group of this compound coordinating with one of the zinc ions (Zn2), while the boron atom forms a bond with the zinc-bridging hydroxide ion.[8][9] The N-(2-aminoethyl)cyclohexylamine side chain of this compound also plays a crucial role by forming electrostatic interactions with conserved anionic residues in the MBL active site, such as Glu149 and Asp236 in NDM-1.[7]

G This compound's Dual Inhibition Mechanism cluster_0 Serine-β-Lactamases (SBLs) cluster_1 Metallo-β-Lactamases (MBLs) SBL SBL Active Site (e.g., CTX-M-15, KPC, PDC) Serine Catalytic Serine (Ser70) SBL->Serine contains Adduct Reversible Covalent Adduct (Boron-Serine Bond) Serine->Adduct attacks Boron SBL_Inhibition Enzyme Inhibition (Prolonged Residence Time) Adduct->SBL_Inhibition MBL MBL Active Site (e.g., NDM-1, VIM-2) Zinc Di-Zinc Center (Zn1, Zn2) + Hydroxide Nucleophile MBL->Zinc contains Complex Competitive Transition-State Analogue Complex Zinc->Complex coordinates with Boron MBL_Inhibition Enzyme Inhibition (Competitive Binding) Complex->MBL_Inhibition This compound This compound (Bicyclic Boronate) This compound->Serine enters active site This compound->Zinc enters active site G start Start prep_enzyme 1. Prepare Enzyme Dilution in Assay Buffer start->prep_enzyme plate_setup 3. Add Enzyme and Inhibitor to 96-well Plate prep_enzyme->plate_setup prep_inhibitor 2. Prepare Serial Dilutions of this compound prep_inhibitor->plate_setup pre_incubate 4. Pre-incubate at 25°C (10-15 min) plate_setup->pre_incubate add_substrate 5. Initiate Reaction (Add Nitrocefin Substrate) pre_incubate->add_substrate measure 6. Measure Absorbance (490 nm) in Kinetic Mode add_substrate->measure calc_velocity 7. Calculate Initial Reaction Velocities (V₀) measure->calc_velocity plot_data 8. Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 9. Determine IC₅₀/Kᵢ via Curve Fitting plot_data->determine_ic50 end End determine_ic50->end

References

In-Vitro Efficacy of Taniborbactam: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in-vitro evaluation of taniborbactam, a novel, broad-spectrum β-lactamase inhibitor. This compound, in combination with cefepime, represents a promising therapeutic option to combat infections caused by multidrug-resistant Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols, and visualizes critical mechanisms and workflows to offer a comprehensive resource for the scientific community.

Core Efficacy Data

This compound has demonstrated potent in-vitro activity by restoring the efficacy of cefepime against a wide range of β-lactamase-producing bacteria. The following tables summarize the key quantitative metrics of this compound's efficacy.

Enzymatic Inhibition Constants (Ki)

This compound exhibits potent inhibition against a broad spectrum of Ambler class A, B, C, and D β-lactamases. It acts as a reversible, covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases (MBLs).[1][2] The inhibition constants (Ki) against various β-lactamases are presented in Table 1.

β-LactamaseAmbler ClassThis compound Ki (µM)
SHV-5A0.003 ± 0.0002
CTX-M-15A0.017 ± 0.002
KPC-2A0.004
P99 AmpCC0.002
OXA-48D0.35
VIM-2B0.019
NDM-1B0.081
IMP-1B>30
Table 1: Inhibition constants (Ki) of this compound against a panel of serine- and metallo-β-lactamases. Data compiled from multiple sources.[3]
In-Vitro Susceptibility of Gram-Negative Isolates

The combination of cefepime and this compound has shown significant in-vitro activity against a global collection of clinical isolates of Enterobacterales and Pseudomonas aeruginosa. This compound effectively lowers the minimum inhibitory concentrations (MICs) of cefepime, restoring its antibacterial activity.

Enterobacterales:

The addition of this compound at a fixed concentration of 4 mg/L markedly reduces the cefepime MIC90 for Enterobacterales by over 64-fold, from >16 mg/L to 0.25 mg/L.[4][5] Against a collection of 20,725 isolates, 99.5% were inhibited by cefepime-taniborbactam at ≤16 mg/L.[4][5] The activity of cefepime-taniborbactam against Enterobacterales isolates harboring specific resistance mechanisms is detailed in Table 2.

Resistance MechanismCefepime-Taniborbactam MIC50 (mg/L)Cefepime-Taniborbactam MIC90 (mg/L)% Susceptible (at ≤16 mg/L)
All Enterobacterales0.060.2599.7%
ESBL-positive--98.7%
KPC-positive--100%
OXA-48-like-positive0.5498.8%
NDM-positive--84.6%
VIM-positive--100%
Table 2: In-vitro activity of cefepime-taniborbactam against various resistant phenotypes of Enterobacterales.[1][4][6][7]

Pseudomonas aeruginosa :

For P. aeruginosa, this compound reduces the cefepime MIC90 four-fold, from 32 mg/L to 8 mg/L.[4] Against a collection of 7,919 isolates, 96.5% were inhibited by cefepime-taniborbactam at ≤16 mg/L.[5] The activity against carbapenem-resistant P. aeruginosa (CRPA) is also notable, with 87.4% of VIM-positive isolates inhibited at ≤16 mg/L.[1]

Isolate PhenotypeCefepime-Taniborbactam MIC90 (mg/L)% Susceptible (at ≤16 mg/L)
All P. aeruginosa896.5%
Meropenem-resistant-85%
VIM-positive3287.4%
Table 3: In-vitro activity of cefepime-taniborbactam against Pseudomonas aeruginosa.[1][4][5]

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology: The Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method is a standard procedure.[8]

  • Preparation of Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.

    • Colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of cefepime and this compound are prepared.

    • Serial two-fold dilutions of cefepime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • This compound is added to each dilution at a fixed concentration (typically 4 µg/mL).[5][6]

  • Inoculation and Incubation:

    • 96-well microtiter plates are prepared with the antimicrobial dilutions.

    • Each well is inoculated with the prepared bacterial suspension.

    • Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Inhibition Kinetics (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound against purified β-lactamase enzymes.

Methodology: Steady-state kinetic analysis is employed to determine the mode of inhibition and the Ki value.[3]

  • Enzyme and Substrate Preparation:

    • Purified β-lactamase enzymes are used.

    • A chromogenic substrate (e.g., nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.

  • Assay Conditions:

    • The assay is performed in a suitable buffer at a constant pH and temperature.

    • The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.

  • Determination of Michaelis Constant (Km):

    • The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence of the inhibitor.

    • The Km value, which represents the substrate concentration at half-maximal velocity, is determined from a Michaelis-Menten plot or its linear transformations (e.g., Lineweaver-Burk plot).

  • Determination of Inhibition Constant (Ki):

    • The initial velocity of the reaction is measured in the presence of various concentrations of this compound and the substrate.

    • For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration, while the maximum velocity (Vmax) remains unchanged.

    • The Ki value is determined by analyzing the effect of the inhibitor concentration on the apparent Km using appropriate kinetic models and software.

Visualizations

The following diagrams illustrate the mechanism of action of β-lactam antibiotics and the inhibitory effect of this compound, as well as the experimental workflow for MIC determination.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactam β-Lactam Antibiotic (e.g., Cefepime) BetaLactam->PBP Inhibits InactiveBL Inactive β-Lactam BetaLactamase β-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes InactiveBLI Inactive β-Lactamase- This compound Complex This compound This compound This compound->BetaLactamase Inhibits

Caption: Mechanism of β-Lactam Antibiotics and this compound Inhibition.

MIC_Workflow start Start: Obtain Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates (~5 x 10^5 CFU/mL) prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Cefepime Serial Dilutions + Fixed this compound (4 µg/mL) prep_plates->inoculate incubate Incubate (16-20h at 35-37°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Testing.

References

Methodological & Application

Application Note: Cefepime-Taniborbactam Broth Microdilution MIC Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cefepime-taniborbactam is an investigational β-lactam/β-lactamase inhibitor combination antibiotic developed to combat serious infections caused by multidrug-resistant Gram-negative bacteria, including those producing carbapenemases.[1][2][3] Taniborbactam is a broad-spectrum β-lactamase inhibitor that protects cefepime from degradation by Ambler class A, B, C, and D enzymes.[4][5] Accurate and reproducible antimicrobial susceptibility testing is crucial for clinical diagnostics and drug development. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of cefepime-taniborbactam using the reference broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and International Organization for Standardization (ISO) standards.[2][3][6]

Principle The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The procedure involves preparing a series of two-fold dilutions of cefepime in Cation-Adjusted Mueller-Hinton Broth (CAMHB), each containing a fixed concentration of this compound. These dilutions are inoculated with a standardized suspension of the test organism and incubated under specific conditions. The MIC is determined by visual inspection of the wells for turbidity.

Experimental Protocol

This protocol is based on the CLSI M07 and ISO 20776-1:2019 standards for broth microdilution.[2][3][6]

1. Materials and Reagents

  • Cefepime analytical powder

  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile Trypticase Soy Agar (TSA) with 5% sheep blood[7]

  • Sterile saline or 0.85% NaCl

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Quality Control (QC) bacterial strains (e.g., Escherichia coli NCTC 13353, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC BAA-1705)[6][7]

  • Test bacterial isolates

2. Preparation of Antimicrobial Solutions

  • Stock Solutions: Prepare stock solutions of cefepime and this compound in a suitable solvent according to the manufacturer's instructions.

  • Working Solution: Prepare a working solution of cefepime at a concentration appropriate for the desired dilution series.

  • Fixed this compound Concentration: The broth microdilution panels are prepared to contain a constant concentration of 4 µg/mL of this compound in each well.[2][5][8]

3. Preparation of Microdilution Plates

  • Dispense 100 µL of CAMHB containing 4 µg/mL this compound into each well of a 96-well microtiter plate.

  • Add 100 µL of the cefepime working solution to the first well of each row to be tested.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired final concentration range. A typical cefepime concentration range to evaluate is 0.06 to 64 µg/mL.[7]

  • The final volume in each well should be 100 µL before inoculation.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculum Preparation

  • From a fresh 18-24 hour culture on a non-selective agar plate (e.g., TSA with 5% sheep blood), select several morphologically similar colonies.[7]

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. The standard CLSI-recommended final inoculum density is between 2–8 × 10⁵ CFU/mL.[3]

5. Inoculation and Incubation

  • Inoculate each well (except the sterility control) of the microdilution plate with 10 µL of the prepared inoculum, resulting in a final volume of 110 µL.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours .[1][7][9]

6. Reading and Interpreting Results

  • Following incubation, visually inspect the plates for bacterial growth. A viewing device can be used to facilitate reading.

  • The MIC is defined as the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation and Quality Control

Table 1: Key Protocol Parameters
ParameterSpecificationReference
MethodBroth Microdilution[2][3]
MediumCation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
This compound ConcentrationFixed at 4 µg/mL[2][5][8]
Cefepime Dilution Range0.06/4 - 64/4 µg/mL[7]
Inoculum Density (Final)2–8 × 10⁵ CFU/mL[3]
Incubation Temperature35 ± 2°C[1][7]
Incubation Duration16-20 hours[7][9]
Incubation AtmosphereAmbient Air[3]
Table 2: Quality Control Strains and Expected MIC Ranges

Quality control must be performed with each test run to ensure the validity of the results. E. coli NCTC 13353 is the recommended QC strain as its non-overlapping MIC ranges for cefepime alone and cefepime-taniborbactam can simultaneously verify cefepime's activity and this compound's inhibitory function.[2][6]

Quality Control StrainCefepime-Taniborbactam MIC Range (µg/mL)Reference
Escherichia coli NCTC 133530.12 - 1[2][3]
Klebsiella pneumoniae ATCC BAA-1705Spans three log₂ dilutions[6]
Pseudomonas aeruginosa ATCC 27853Spans four log₂ dilutions (bimodal distribution)[6]

Visual Workflow

The following diagram illustrates the experimental workflow for the cefepime-taniborbactam broth microdilution MIC protocol.

Cefepime_Taniborbactam_MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis cluster_qc Quality Control plate_prep Prepare Microdilution Plates (Cefepime dilutions + 4 µg/mL this compound) inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) inoculation Inoculate Plates plate_prep->inoculation incubation Incubate (35°C for 16-20h) inoculation->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic qc_check Validate with QC Strains (e.g., E. coli NCTC 13353) determine_mic->qc_check

References

Application Notes and Protocols for Taniborbactam Susceptibility Testing Guided by CLSI Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on performing antimicrobial susceptibility testing (AST) for taniborbactam, a novel beta-lactamase inhibitor, in combination with cefepime. The methodologies described adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), primarily referencing the M100, 34th Edition document.

Introduction to Cefepime-Taniborbactam

Cefepime-taniborbactam is a combination antimicrobial agent comprising a fourth-generation cephalosporin (cefepime) and a broad-spectrum beta-lactamase inhibitor (this compound). This combination is designed to combat infections caused by multidrug-resistant Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. Accurate and standardized susceptibility testing is crucial for its effective clinical use and for monitoring the emergence of resistance.

Quantitative Data Summary

The following tables summarize the current CLSI-recommended minimum inhibitory concentration (MIC) interpretive criteria and quality control (QC) ranges for cefepime-taniborbactam susceptibility testing.

Table 1: Cefepime-Taniborbactam MIC Interpretive Criteria (µg/mL) from CLSI M100, 34th Edition
Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤8/416/4≥32/4
Pseudomonas aeruginosa≤8/416/4≥32/4

Note: The this compound concentration is fixed at 4 µg/mL.

Table 2: Cefepime-Taniborbactam Broth Microdilution Quality Control Ranges from CLSI M100, 34th Edition
Quality Control StrainATCC® NumberCefepime-Taniborbactam MIC Range (µg/mL)
Escherichia coli259220.016/4 - 0.125/4
Pseudomonas aeruginosa278530.5/4 - 4/4
Klebsiella pneumoniae7006030.12/4 - 0.5/4
Escherichia coli352180.016/4 – 0.06/4
Klebsiella pneumoniaeBAA-17050.12/4 – 0.5/4

Note: The this compound concentration is fixed at 4 µg/mL.

Table 3: Cefepime-Taniborbactam Disk Diffusion Quality Control Ranges from CLSI M100, 34th Edition
Quality Control StrainATCC® NumberDisk Content (Cefepime/Taniborbactam)Zone Diameter Range (mm)
Escherichia coli2592230 µg / 20 µg25 - 31
Pseudomonas aeruginosa2785330 µg / 20 µg24 - 30

Experimental Protocols

The following are detailed protocols for performing cefepime-taniborbactam susceptibility testing based on CLSI guidelines.

Protocol 1: Broth Microdilution (BMD) Susceptibility Testing

This method is considered the reference standard for determining the MIC of cefepime-taniborbactam.

Materials:

  • Cefepime-taniborbactam analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile water and saline

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of cefepime-taniborbactam at a concentration of 1280/640 µg/mL (cefepime/taniborbactam).

    • Ensure complete dissolution of the powder in a suitable solvent as recommended by the manufacturer.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the cefepime-taniborbactam stock solution in CAMHB to achieve final concentrations ranging from 64/4 to 0.06/4 µg/mL in the microtiter plate wells.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on non-selective agar, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 10 µL of the final inoculum suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of cefepime-taniborbactam that completely inhibits visible growth.

    • Interpret the MIC values according to the breakpoints provided in Table 1.

Protocol 2: Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative test that provides a categorical result (Susceptible, Intermediate, or Resistant).

Materials:

  • Cefepime-taniborbactam disks (30 µg cefepime / 20 µg this compound)

  • Mueller-Hinton agar (MHA) plates (150 mm)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare the inoculum as described in the Broth Microdilution protocol (Step 3).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Aseptically apply the cefepime-taniborbactam disk to the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the zone diameters according to the breakpoints provided in the CLSI M100 document.

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility test results.

Procedure:

  • Perform QC testing on each new lot or shipment of media and antimicrobial disks.

  • Use the recommended ATCC® quality control strains listed in Tables 2 and 3.

  • The results should fall within the acceptable ranges specified in the CLSI M100 document.

  • If QC results are out of range, investigate the cause and take corrective action before reporting patient results.

Visualizations

Broth Microdilution Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_stock Prepare Cefepime-Taniborbactam Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Plates with Standardized Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results using CLSI Breakpoints read_mic->interpret

Caption: Workflow for Cefepime-Taniborbactam Broth Microdilution Susceptibility Testing.

Disk Diffusion Workflow

DiskDiffusionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension streak_plate Streak MHA Plate with Standardized Inoculum prep_inoculum->streak_plate apply_disk Apply Cefepime-Taniborbactam Disk to Agar Surface streak_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter incubate->measure_zone interpret Interpret Results using CLSI Breakpoints measure_zone->interpret

Caption: Workflow for Cefepime-Taniborbactam Disk Diffusion Susceptibility Testing.

Application Notes and Protocols for Time-Kill Assays of Cefepime-Taniborbactam against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime-taniborbactam is an investigational β-lactam/β-lactamase inhibitor combination antibiotic with potent in vitro activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. Taniborbactam is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor that inactivates both serine- and metallo-β-lactamases (MBLs), restoring the activity of the fourth-generation cephalosporin, cefepime.[1][2][3][4] This document provides detailed application notes and protocols for performing time-kill assays to evaluate the bactericidal activity of cefepime-taniborbactam against P. aeruginosa.

Mechanism of Action

Cefepime, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.[5] This disruption leads to cell lysis and bacterial death. However, the efficacy of cefepime can be compromised by β-lactamase enzymes that hydrolyze the β-lactam ring.

This compound protects cefepime from degradation by a wide range of β-lactamases, including Ambler class A, B, C, and D enzymes.[6] It is a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases.[2][6] By inhibiting these enzymes, this compound restores the antibacterial activity of cefepime against many resistant strains of P. aeruginosa.[2]

cluster_0 Pseudomonas aeruginosa Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Inhibition leads to BetaLactamase β-lactamase Enzymes (e.g., VIM, PDC) Cefepime_out Cefepime Cefepime_out->PBP Inhibits Cefepime_out->BetaLactamase Hydrolyzes Taniborbactam_out This compound Taniborbactam_out->BetaLactamase Inhibits

Mechanism of action of cefepime-taniborbactam.

Data Summary

The combination of cefepime with this compound has demonstrated significantly enhanced activity against a global collection of P. aeruginosa isolates, including strains resistant to multiple other antibiotics.

Table 1: In Vitro Activity of Cefepime-Taniborbactam and Comparator Agents against P. aeruginosa

Antibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percentage of Isolates Inhibited at ≤8 µg/mLPercentage of Isolates Inhibited at ≤16 µg/mL
Cefepime-Taniborbactam2894.2%96.5%[7][8]
Cefepime-32--
Ceftazidime-avibactam--->70% (resistant phenotypes)[7]
Meropenem-vaborbactam---80% (resistant phenotypes)[7]
Ceftolozane-tazobactam--->70% (resistant phenotypes)[7]

Note: MIC values and susceptibility percentages can vary based on the specific collection of isolates tested. Data is compiled from recent global surveillance studies.[4][7][8]

Table 2: Time-Kill Assay Results for Cefepime-Taniborbactam against Metallo-β-Lactamase-Producing P. aeruginosa

IsolateCefepime-Taniborbactam Concentration (as multiple of MIC)Log₁₀ CFU/mL at 0 hrLog₁₀ CFU/mL at 4 hrLog₁₀ CFU/mL at 8 hrLog₁₀ CFU/mL at 24 hr
P. aeruginosa PS-12 (VIM-producing)1x MIC~6.5~4.0~3.5~3.0
2x MIC~6.5~3.5<3.0<3.0
4x MIC~6.5<3.0<3.0<3.0

Data is estimated from published time-kill curves.[9] Actual values may vary.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing time-kill assays, the MIC of cefepime-taniborbactam for each P. aeruginosa isolate should be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This compound is typically tested at a fixed concentration of 4 µg/mL.[10][11]

start Start prep_iso Prepare Bacterial Inoculum start->prep_iso inoculate Inoculate Plates prep_iso->inoculate prep_plate Prepare Serial Dilutions of Cefepime in Plates (with fixed this compound) prep_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Protocol:

  • Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, cefepime and this compound analytical powders, P. aeruginosa isolates.

  • Prepare Inoculum: Culture the P. aeruginosa isolate on an appropriate agar plate overnight. Select several colonies and suspend in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of cefepime in CAMHB containing a fixed concentration of this compound (4 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading MIC: The MIC is the lowest concentration of cefepime (in the presence of this compound) that completely inhibits visible growth of the organism.

2. Time-Kill Assay

Protocol:

  • Prepare Inoculum: Prepare a starting inoculum of P. aeruginosa in CAMHB, similar to the MIC protocol, to achieve a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.

  • Experimental Setup:

    • Prepare flasks containing CAMHB with cefepime-taniborbactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask containing no antibiotic.

    • The volume of the culture should be sufficient for sampling at all time points (e.g., 20-50 mL).

  • Inoculation and Incubation: Inoculate the flasks with the prepared bacterial suspension and incubate at 35-37°C with constant agitation (e.g., in a shaking water bath).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Serial Dilution and Plating: Perform tenfold serial dilutions of each sample in sterile saline or phosphate-buffered saline. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

start Start prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate_flasks Inoculate Flasks prep_inoculum->inoculate_flasks setup_flasks Set up Flasks with CAMHB and Antibiotic Concentrations (e.g., 0x, 1x, 2x, 4x MIC) setup_flasks->inoculate_flasks incubate_shake Incubate at 37°C with Shaking inoculate_flasks->incubate_shake sampling_loop_start Time Points (0, 2, 4, 8, 24h) incubate_shake->sampling_loop_start sample Withdraw Aliquot sampling_loop_start->sample plot Plot log10 CFU/mL vs. Time sampling_loop_start->plot All time points dilute Serial Dilute sample->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count Count Colonies (CFU) incubate_plates->count count->plot end End plot->end

Workflow for time-kill assay.

Time-kill assays are a critical in vitro pharmacodynamic tool for characterizing the bactericidal activity of new antimicrobial agents. The protocols and data presented here demonstrate that cefepime-taniborbactam exhibits potent and rapid bactericidal activity against P. aeruginosa, including strains producing metallo-β-lactamases that are resistant to other β-lactam/β-lactamase inhibitor combinations. These methodologies provide a framework for further investigation into the efficacy of this promising new therapeutic agent.

References

Setting Up Quality Control Ranges for Taniborbactam Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and implementing quality control (QC) ranges for the antimicrobial susceptibility testing (AST) of taniborbactam, a novel broad-spectrum β-lactamase inhibitor. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of AST results in research, drug development, and clinical settings. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound and the Importance of QC

This compound (formerly VNRX-5133) is a bicyclic boronate β-lactamase inhibitor with activity against a wide range of serine- and metallo-β-lactamases.[1] It is in clinical development in combination with cefepime for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Accurate and reliable AST is essential for determining the in vitro efficacy of cefepime-taniborbactam and for monitoring the emergence of resistance.

Quality control is a cornerstone of reliable AST.[3] It involves the periodic testing of standard reference strains with known susceptibility profiles to monitor the performance of testing materials, equipment, and personnel.[4][5][6] Establishing and adhering to defined QC ranges ensures the integrity of the generated data.

Recommended Quality Control Strains

The selection of appropriate QC strains is critical. These strains should be genetically stable and have well-characterized susceptibility profiles for the antimicrobial agent being tested. For cefepime-taniborbactam, the following QC strains are recommended:

QC StrainOrganismKey Characteristics
Escherichia coli NCTC 13353Gram-negative bacteriumProducer of the CTX-M-15 extended-spectrum β-lactamase (ESBL).[1][7]
Klebsiella pneumoniae ATCC BAA-1705Gram-negative bacteriumProducer of the KPC-2 carbapenemase.[1]
Pseudomonas aeruginosa ATCC 27853Gram-negative bacteriumStandard QC strain for many antimicrobials.
Escherichia coli ATCC 25922Gram-negative bacteriumStandard QC strain for many antimicrobials.
Escherichia coli ATCC 35218Gram-negative bacteriumβ-lactamase-producing strain often used for inhibitor combinations.[2]

Establishing Quality Control Ranges: A Tiered Approach

The process of establishing QC ranges for a new antimicrobial agent like this compound typically follows a tiered approach as outlined by the CLSI in document M23.[4][8][9][10][11][12]

  • Tier 1 Studies (Preliminary Studies): These are initial studies, usually conducted in a single laboratory, to generate preliminary QC data. They help in optimizing testing conditions and provide an early indication of expected QC ranges.

  • Tier 2 Studies (Multilaboratory Studies): These are more extensive studies involving multiple laboratories (typically at least seven) to establish official QC ranges.[4][5] The data from these studies provide a robust assessment of inter-laboratory variability.

Experimental Protocols

Broth Microdilution (BMD) Method

The reference method for determining the Minimum Inhibitory Concentration (MIC) of cefepime-taniborbactam is broth microdilution, performed according to the CLSI M07 standard.[7]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Cefepime-taniborbactam analytical powder

  • 96-well microtiter plates

  • Recommended QC strains

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of cefepime-taniborbactam. This compound is tested at a fixed concentration of 4 µg/mL.[7]

  • Inoculum Preparation:

    • Subculture QC strains onto appropriate agar plates and incubate overnight.

    • Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Inoculate each well of the microtiter plate containing the appropriate dilutions of cefepime-taniborbactam with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading Results: The MIC is the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

Disk Diffusion Method

The disk diffusion method is a common alternative to BMD for routine AST. The methodology should follow the CLSI M02 standard.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefepime-taniborbactam disks (e.g., 30 µg cefepime / 20 µg this compound)

  • Recommended QC strains

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply the cefepime-taniborbactam disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.

Recommended Quality Control Ranges for Cefepime-Taniborbactam

The following tables summarize the acceptable QC ranges for cefepime-taniborbactam testing. Laboratories should establish their own internal QC monitoring program and ensure that results fall within these ranges.

Broth Microdilution (MIC in µg/mL)
QC StrainCefepime-Taniborbactam (this compound at 4 µg/mL) MIC Range (µg/mL)
E. coli NCTC 133530.12 - 1[7]
K. pneumoniae ATCC BAA-17050.12 - 0.5[2]
P. aeruginosa ATCC 278531 - 8
E. coli ATCC 259220.03 - 0.12
E. coli ATCC 352180.016 - 0.06[2]

Note: These ranges are based on published data and should be verified by individual laboratories.

Disk Diffusion (Zone Diameter in mm)
QC StrainCefepime-Taniborbactam (30/20 µg) Zone Diameter Range (mm)
E. coli ATCC 2592225 - 31
P. aeruginosa ATCC 2785323 - 29
K. pneumoniae ATCC BAA-170520 - 28

Note: These ranges are illustrative and should be established based on multilaboratory studies as per CLSI/EUCAST guidelines.

Visualizing the Workflow

The following diagrams illustrate the key workflows for establishing and performing quality control for this compound testing.

QC_Establishment_Workflow cluster_tier1 Tier 1: Preliminary Study (Single Lab) cluster_tier2 Tier 2: Multilaboratory Study T1_Start Select Candidate QC Strains T1_Protocol Develop & Optimize AST Protocol (BMD/Disk) T1_Start->T1_Protocol T1_Data Generate Initial QC Data (e.g., 20-30 replicates) T1_Protocol->T1_Data T1_Analysis Analyze Data & Propose Preliminary Ranges T1_Data->T1_Analysis T2_Start Recruit Multiple Labs (≥7) T1_Analysis->T2_Start Proceed to Tier 2 T2_Protocol Standardize Protocol & Materials Across Labs T2_Start->T2_Protocol T2_Data Each Lab Generates Data (e.g., 3 lots of media) T2_Protocol->T2_Data T2_Analysis Collect & Statistically Analyze All Data T2_Data->T2_Analysis T2_Ranges Establish Final QC Ranges (e.g., CLSI/EUCAST) T2_Analysis->T2_Ranges

Figure 1: Workflow for Establishing QC Ranges.

Daily_QC_Workflow Start Start of Testing Day Prepare_QC Prepare QC Strain Inoculum (0.5 McFarland) Start->Prepare_QC Perform_AST Perform AST (BMD or Disk Diffusion) on QC Strain Prepare_QC->Perform_AST Incubate Incubate (35°C, 16-20h) Perform_AST->Incubate Read_Result Read MIC or Zone Diameter Incubate->Read_Result Compare Compare Result to Established QC Ranges Read_Result->Compare In_Range Result In Range Compare->In_Range Yes Out_of_Range Result Out of Range Compare->Out_of_Range No Proceed Proceed with Clinical Isolate Testing In_Range->Proceed Troubleshoot Troubleshoot & Repeat QC Out_of_Range->Troubleshoot

References

Application Notes and Protocols for Utilizing Taniborbactam in Studies of OXA-48 Producing Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-resistant Enterobacterales (CRE), particularly those producing the OXA-48 carbapenemase, represent a significant global health threat due to limited treatment options.[1][2][3] Taniborbactam (formerly VNRX-5133) is a novel, investigational bicyclic boronate β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, B, C, and D β-lactamases, including OXA-48.[1][2][4][5][6] When combined with cefepime, a fourth-generation cephalosporin, this compound restores its activity against many CRE isolates.[1][5][7][8] These application notes provide a summary of the current data and detailed protocols for the evaluation of this compound's efficacy against OXA-48-producing isolates.

Data Presentation

In Vitro Susceptibility of OXA-48-Producing Enterobacterales

The combination of cefepime and this compound has demonstrated potent in vitro activity against clinical isolates of OXA-48-producing Enterobacterales. The addition of this compound significantly lowers the minimum inhibitory concentrations (MICs) of cefepime, restoring its efficacy.[1][7][8]

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)Percentage SusceptibleReference(s)
Cefepime-Taniborbactam0.5496.0% (at ≤8 µg/mL)[1][7]
Cefepime>32>64Not Applicable[4][7]
Meropenem-Vaborbactam116Not Reported[1][7]
Ceftazidime-Avibactam0.5196.0%[1][7]

Note: this compound was tested at a fixed concentration of 4 µg/mL.

Time-Kill Assay Summary

Time-kill assays have shown that cefepime-taniborbactam exhibits sustained bactericidal activity against OXA-48-producing E. coli strains.[1][7] At 4x the MIC, cefepime-taniborbactam demonstrated a ≥3-log10 reduction in CFU/mL at 24 hours.[7][9]

Isolate (Co-produced β-lactamases)Cefepime-Taniborbactam ConcentrationTime to Bactericidal Activity (≥3-log10 reduction)Reference(s)
E. coli DOV (OXA-48, CTX-M-15, TEM-1, OXA-1)4x MIC24 hours[7][9]
E. coli MLI (OXA-48, VEB, TEM-1, CMY-2)2x and 4x MIC24 hours[7][9]

Mechanism of Action: this compound and OXA-48

This compound effectively inhibits OXA-48, a class D serine β-lactamase. The inhibition mechanism involves the formation of a reversible covalent bond between the boron atom of this compound and the catalytic serine residue (Ser70) in the active site of the OXA-48 enzyme. This interaction mimics the transition state of substrate hydrolysis, thus blocking the enzyme's activity.

Mechanism of this compound Inhibition of OXA-48 cluster_0 OXA-48 Active Site cluster_1 This compound Ser70 Serine 70 (Catalytic Residue) Hydrolyzed_Cefepime Inactive Cefepime Ser70->Hydrolyzed_Cefepime Inhibited_Complex Reversible Covalent Complex Ser70->Inhibited_Complex Lys73 Lysine 73 (General Base) This compound This compound (Bicyclic Boronate) This compound->Ser70 Inhibition This compound->Inhibited_Complex Cefepime Cefepime Cefepime->Ser70 Hydrolysis

This compound Inhibition of OXA-48

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Cefepime and this compound analytical grade powders

  • OXA-48-producing Enterobacterales isolates

  • Quality control strains (e.g., E. coli ATCC® 25922™, K. pneumoniae ATCC® BAA-1705™)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of cefepime and this compound in the appropriate solvent as recommended by the manufacturer.

  • Prepare serial two-fold dilutions of cefepime in CAMHB in the microtiter plates.

  • Add a fixed concentration of this compound (typically 4 µg/mL) to each well containing the cefepime dilutions.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test isolate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is the lowest concentration of cefepime (in the presence of this compound) that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution Susceptibility Testing Start Start Prepare_Antimicrobial_Dilutions Prepare Cefepime serial dilutions with fixed this compound (4 µg/mL) Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate microtiter plates Prepare_Antimicrobial_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow
Protocol 2: Time-Kill Assay

1. Materials:

  • CAMHB

  • Cefepime-taniborbactam solutions at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • OXA-48-producing isolate

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

2. Procedure:

  • Prepare a starting inoculum of the test isolate in CAMHB with a density of approximately 5 x 10⁵ CFU/mL.

  • Add cefepime-taniborbactam to the bacterial suspension to achieve the desired final concentrations.

  • Include a growth control tube without any antibiotic.

  • Incubate the tubes at 35°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

3. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Time-Kill Assay Experimental Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Add_Antibiotic Add Cefepime-Taniborbactam (e.g., 1x, 2x, 4x MIC) Prepare_Inoculum->Add_Antibiotic Incubate Incubate with shaking at 35°C Add_Antibiotic->Incubate Sample Sample at time points (0, 2, 4, 6, 8, 24h) Incubate->Sample Loop for each time point Plate_and_Count Perform serial dilutions, plate, and count CFU/mL Sample->Plate_and_Count Analyze Plot log10 CFU/mL vs. Time Plate_and_Count->Analyze End End Analyze->End

Time-Kill Assay Workflow
Protocol 3: Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents.

1. Animals:

  • Female ICR or similar strain mice (6-8 weeks old).

  • Animals should be housed in accordance with institutional guidelines.

2. Immunosuppression:

  • Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

3. Infection:

  • Prepare an inoculum of the OXA-48-producing isolate in sterile saline.

  • Anesthetize the mice and inject 0.1 mL of the bacterial suspension (typically ~10⁶ CFU) into the thigh muscle.

4. Treatment:

  • Initiate treatment with cefepime-taniborbactam (and comparator agents) at a specified time post-infection (e.g., 2 hours).

  • Administer drugs subcutaneously or via another appropriate route at dosing regimens designed to simulate human pharmacokinetic profiles.

5. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform quantitative bacterial counts (CFU/thigh) by plating serial dilutions.

  • Efficacy is determined by the reduction in bacterial load compared to untreated controls.

Murine Thigh Infection Model Protocol Start Start Immunosuppression Induce neutropenia in mice (Cyclophosphamide) Start->Immunosuppression Infection Intramuscular thigh infection with OXA-48 producer Immunosuppression->Infection Treatment Administer Cefepime-Taniborbactam (human-simulated regimen) Infection->Treatment Euthanasia Euthanize mice at 24h post-treatment Treatment->Euthanasia Bacterial_Load_Determination Homogenize thigh and determine bacterial load (CFU) Euthanasia->Bacterial_Load_Determination Analysis Compare bacterial load to controls Bacterial_Load_Determination->Analysis End End Analysis->End

Murine Thigh Infection Model

Conclusion

This compound, in combination with cefepime, demonstrates promising activity against OXA-48-producing Enterobacterales. The provided protocols offer standardized methods for researchers to further evaluate and characterize the efficacy of this novel β-lactamase inhibitor combination in both in vitro and in vivo settings. Consistent application of these methodologies will facilitate the generation of comparable data across different laboratories and contribute to the development of new therapeutic strategies against multidrug-resistant pathogens.

References

Application Notes and Protocols for Testing Taniborbactam Against Metallo-β-Lactamase (MBL) Producers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of taniborbactam, a broad-spectrum β-lactamase inhibitor, against Gram-negative bacteria producing metallo-β-lactamases (MBLs).

This compound (formerly VNRX-5133) is a novel bicyclic boronate β-lactamase inhibitor with potent activity against both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[1][2][3][4] It is being developed in combination with cefepime to combat infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1][2][3][5][6] this compound acts as a reversible, covalent inhibitor of serine β-lactamases and a competitive inhibitor of MBLs, restoring the activity of partner β-lactams.[7][8]

In Vitro Efficacy Assessment

Antimicrobial Susceptibility Testing by Broth Microdilution (BMD)

This protocol determines the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound against MBL-producing isolates.

Protocol:

  • Bacterial Strains: Utilize a panel of well-characterized MBL-producing clinical isolates (e.g., expressing NDM, VIM, IMP enzymes) and reference strains such as E. coli ATCC 25922 for quality control.[9] Recombinant E. coli TOP10 strains expressing specific MBLs can also be used for targeted analysis.[9]

  • Media and Reagents:

    • Cation-adjusted Mueller-Hinton broth (CAMHB), prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

    • Stock solutions of β-lactam antibiotics (e.g., cefepime, ceftazidime, imipenem, meropenem) and this compound. This compound is often used at a fixed concentration of 4 µg/mL.[9]

  • Procedure:

    • Perform the broth microdilution assay in 96-well microtiter plates following CLSI or EUCAST guidelines.[9]

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB.

    • Add this compound to each well containing the β-lactam dilutions to achieve a final fixed concentration (e.g., 4 µg/mL).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

  • Interpretation: A significant reduction in the MIC of the β-lactam in the presence of this compound indicates inhibition of the MBL.

Workflow for Broth Microdilution (BMD) Assay

BMD_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_suspension Prepare Bacterial Suspension (0.5 McFarland) start->bacterial_suspension antibiotic_dilutions Prepare Serial Antibiotic Dilutions in CAMHB start->antibiotic_dilutions inoculate_plates Inoculate Microtiter Plates bacterial_suspension->inoculate_plates add_this compound Add Fixed Concentration of this compound (e.g., 4 µg/mL) antibiotic_dilutions->add_this compound add_this compound->inoculate_plates incubation Incubate at 35-37°C for 16-20 hours inoculate_plates->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assays

This protocol evaluates the bactericidal activity of cefepime-taniborbactam over time.

Protocol:

  • Bacterial Strains and Media: Use selected MBL-producing strains and CAMHB.

  • Procedure:

    • Prepare an overnight bacterial culture and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • Add cefepime-taniborbactam at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, and 4x MIC).[10] Include a growth control without any antibiotic.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline and plate them on appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Endpoint Determination: A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10]

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_incubation_sampling Incubation & Sampling cluster_quantification Quantification start Start prepare_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prepare_inoculum add_antibiotics Add Cefepime-Taniborbactam (e.g., 1x, 2x, 4x MIC) prepare_inoculum->add_antibiotics incubate_shaking Incubate with Shaking at 37°C add_antibiotics->incubate_shaking sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_shaking->sampling Periodically serial_dilution Perform Serial Dilutions sampling->serial_dilution plate_on_agar Plate on Agar serial_dilution->plate_on_agar count_colonies Incubate and Count CFU/mL plate_on_agar->count_colonies end End count_colonies->end

Caption: Workflow for assessing the bactericidal activity of an antimicrobial agent.

MBL Enzyme Inhibition Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of the MBL enzyme activity.

Protocol:

  • Enzyme Preparation:

    • Clone the gene encoding the MBL of interest into an expression vector (e.g., pUCP24) and transform it into a suitable host strain like E. coli TOP10.[9]

    • Induce protein expression and prepare crude enzyme extracts from the recombinant E. coli cultures.[9]

  • Assay Procedure:

    • The assay is typically performed in a spectrophotometer-compatible format (e.g., 96-well UV-transparent plates).

    • Prepare a reaction mixture containing a suitable buffer, the MBL enzyme extract, and varying concentrations of this compound.

    • Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin or imipenem).

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Efficacy Assessment

Neutropenic Murine Thigh Infection Model

This model is used to determine the pharmacokinetic/pharmacodynamic (PK/PD) index of this compound that best correlates with its efficacy in combination with cefepime.[11]

Protocol:

  • Animal Model:

    • Use female ICR mice (or a similar strain).

    • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 before infection.

  • Infection:

    • Prepare a bacterial suspension of the MBL-producing strain to be tested.

    • Inject a defined inoculum (e.g., 10^6 - 10^7 CFU) into the thigh muscle of each mouse.

  • Treatment:

    • At 2 hours post-infection, administer human-simulated regimens of cefepime and varying doses of this compound subcutaneously or intravenously.[11]

    • Dose-fractionation studies can be performed to evaluate the impact of dosing frequency.[11]

  • Endpoint:

    • At 24 hours post-treatment, euthanize the mice and aseptically remove the thigh muscles.

    • Homogenize the thighs and perform quantitative bacterial cultures to determine the bacterial burden (CFU/thigh).

  • Data Analysis:

    • Correlate the change in bacterial burden with different PK/PD indices of this compound (e.g., fAUC/MIC, fCmax/MIC, %fT>MIC). The free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is often the index that correlates with efficacy for this compound.[11]

Logical Relationship for In Vivo Efficacy Testing

InVivo_Logic cluster_model_prep Model Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Analysis induce_neutropenia Induce Neutropenia in Mice infect_mice Thigh Infection induce_neutropenia->infect_mice prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->infect_mice administer_treatment Administer Cefepime and Varying Doses of this compound infect_mice->administer_treatment determine_bacterial_burden Determine Bacterial Burden in Thighs at 24h administer_treatment->determine_bacterial_burden pk_pd_analysis Correlate Bacterial Burden with this compound PK/PD Indices determine_bacterial_burden->pk_pd_analysis determine_efficacy Determine Efficacy (e.g., 1-log kill) pk_pd_analysis->determine_efficacy

Caption: Logical flow of the neutropenic murine thigh infection model.

Data Presentation

Table 1: In Vitro Activity of Cefepime-Taniborbactam against MBL-Producing Enterobacterales

OrganismMBL TypeNo. of IsolatesCefepime MIC50 (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC50 (µg/mL)Cefepime MIC90 (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC90 (µg/mL)Reference
EnterobacteralesNDM87>1281>1288[12]
EnterobacteralesVIM39>1280.5>1282[5]
EnterobacteralesIMP13>12832>128>128[13]
E. coliNDM-529>128>8>128>8[13]
K. pneumoniaeMBL-producing100>641>644[14]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against MBL-Producing P. aeruginosa

OrganismMBL TypeNo. of IsolatesCefepime MIC50 (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC50 (µg/mL)Cefepime MIC90 (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC90 (µg/mL)Reference
P. aeruginosaMBL-positive100>648>6432[14]
P. aeruginosaMBL-producing49>328>3232[6]
P. aeruginosaIMP-positive3>3232>3232[14]

Note: MIC values can vary between studies due to differences in the specific isolates tested.

Conclusion

These protocols provide a framework for the comprehensive evaluation of this compound's activity against MBL-producing Gram-negative bacteria. Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is crucial for generating reproducible and comparable data. The combination of in vitro susceptibility testing, enzyme inhibition assays, time-kill studies, and in vivo infection models will provide a thorough understanding of this compound's potential as a therapeutic agent for infections caused by these challenging pathogens.

References

Application Notes and Protocols for In Vitro Testing of Cefepime-Taniborbactam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefepime-taniborbactam is an investigational β-lactam/β-lactamase inhibitor combination antibiotic. Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.[1] Taniborbactam is a novel, broad-spectrum boronate-based β-lactamase inhibitor that protects cefepime from degradation by a wide range of β-lactamases, including serine- and metallo-β-lactamases.[2][3][4][5] This document provides detailed application notes and protocols for the in vitro susceptibility testing of cefepime-taniborbactam using a fixed concentration of this compound.

Fixed Concentration of this compound

For in vitro antimicrobial susceptibility testing (AST), a fixed concentration of 4 µg/mL of this compound is used in combination with varying concentrations of cefepime.[2][6][7][8][9][10][11][12][13][14][15][16] The rationale for selecting this concentration is based on comprehensive in vitro studies, including broth microdilution and time-kill assays, as well as pharmacokinetic/pharmacodynamic modeling, to ensure potentiation of cefepime's activity against a broad range of β-lactamase-producing bacteria.[2]

Data Presentation

Table 1: Cefepime-Taniborbactam Concentration Ranges for In Vitro Testing
ComponentConcentration RangeFixed Concentration
CefepimeTypically 0.06 to 256 µg/mL-
This compound-4 µg/mL
Table 2: Quality Control (QC) Ranges for Cefepime-Taniborbactam Broth Microdilution (CLSI)
Quality Control StrainCefepime MIC Range (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC Range (µg/mL)
Escherichia coli ATCC® 259220.03 - 0.120.03 - 0.12
Pseudomonas aeruginosa ATCC® 278531 - 41 - 4
Klebsiella pneumoniae ATCC® 7006030.12 - 10.06 - 0.5
Escherichia coli NCTC 13353≥640.12 - 1

Note: QC ranges should be confirmed with the latest CLSI M100 document.[6][9]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][8][9]

Materials:

  • Cefepime analytical standard

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of cefepime at a concentration of 2560 µg/mL.

    • Prepare a stock solution of this compound at a concentration of 40 µg/mL.

    • Sterilize stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Cefepime-Taniborbactam Solutions:

    • In CAMHB, prepare a series of two-fold dilutions of cefepime to achieve final concentrations ranging from 0.06 to 256 µg/mL in the microtiter plate wells.

    • To each cefepime dilution, add this compound to achieve a final fixed concentration of 4 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate cefepime-taniborbactam working solution into each well of the 96-well plate.

    • Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of cefepime, in the presence of 4 µg/mL this compound, that completely inhibits visible growth of the organism.

Mandatory Visualization

Mechanism of Action of Cefepime-Taniborbactam

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Required for Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Enzymes Cefepime Cefepime BetaLactamase->Cefepime Hydrolyzes (Inactivates) Cefepime->PBP Inhibits This compound This compound This compound->BetaLactamase Inhibits

Caption: Mechanism of action of cefepime-taniborbactam.

Experimental Workflow for Broth Microdilution MIC Testing

G start Start prep_stock Prepare Cefepime & This compound Stock Solutions start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_working Prepare Cefepime Serial Dilutions with Fixed 4 µg/mL this compound prep_stock->prep_working inoculate Inoculate 96-Well Plate prep_working->inoculate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Taniborbactam Resistance in IMP-Type Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming taniborbactam resistance in IMP-type metallo-β-lactamases (MBLs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally not effective against IMP-type MBLs?

A1: this compound's inhibitory activity is significantly lower against IMP-type MBLs compared to other clinically relevant MBLs like NDM and VIM.[1][2][3][4] This intrinsic resistance is attributed to structural differences in the active site of IMP-type enzymes that affect the binding of this compound.[1][5] While this compound is a potent inhibitor of many Class A, C, and D serine-β-lactamases and some Class B MBLs, its efficacy against the IMP family is limited.[3][4][6]

Q2: Are there any known mutations in IMP-type MBLs that can alter this compound susceptibility?

A2: While IMP-type MBLs are naturally less susceptible to this compound, specific variants may exhibit altered susceptibility profiles. For instance, the IMP-59 variant has shown unexpected susceptibility to this compound-based combinations.[7][8][9] This suggests that certain amino acid substitutions could potentially modulate the interaction with this compound, although this is an exception rather than the rule.

Q3: What are the known mechanisms of this compound resistance in other MBLs, and could they apply to IMP-type enzymes?

A3: In other MBLs like NDM and VIM, single amino acid substitutions can lead to this compound resistance.[1][2][10] A key mechanism involves the disruption of electrostatic interactions between the inhibitor and the enzyme's active site loops.[5][10][11] For example, the substitution of a negatively charged residue with a positively charged one can cause non-productive binding of this compound.[1][2][10] While IMP-1 already has features that prevent effective this compound binding, it is conceivable that similar "escape mutations" could arise in susceptible IMP variants or future engineered inhibitors.

Q4: Are there alternative inhibitors that are effective against IMP-type MBLs?

A4: Yes, xeruborbactam is a bicyclic boronate inhibitor that has demonstrated activity against a broader spectrum of MBLs, including IMP-type enzymes.[7][8][9][12][13] However, it is important to note that resistance to xeruborbactam has already been identified in some IMP variants, such as IMP-6, IMP-10, IMP-14, and IMP-26.[7][8][9]

Q5: What therapeutic strategies are being explored to overcome resistance mediated by MBLs?

A5: The primary strategy is the development of novel β-lactam/β-lactamase inhibitor combinations.[3] The combination of cefepime and this compound has completed phase III clinical trials and shows promise against many multidrug-resistant Gram-negative bacteria, though its utility against IMP-producers is limited.[10] For infections caused by MBL-producing organisms, particularly those resistant to newer agents, combination therapies such as aztreonam-avibactam or cefiderocol are being considered.[3][14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected this compound susceptibility in an IMP-producing isolate. The isolate may express a rare IMP variant (e.g., IMP-59) that is susceptible to this compound.Sequence the blaIMP gene to identify the specific variant. Perform detailed kinetic analysis to confirm inhibition.
High Minimum Inhibitory Concentrations (MICs) of cefepime/taniborbactam against an MBL-producing strain. The strain may produce an IMP-type MBL or a this compound-resistant variant of another MBL (e.g., NDM-9).Confirm the MBL genotype. Test alternative inhibitors like xeruborbactam in combination with a partner β-lactam.
Inconsistent results in biochemical inhibition assays. Purity of the recombinant MBL enzyme may be insufficient. The assay conditions (e.g., buffer, pH, zinc concentration) may not be optimal.Purify the enzyme to homogeneity. Optimize assay conditions and ensure adequate zinc supplementation for enzyme activity.
Failure to restore cefepime activity despite MBL inhibition. The organism may possess additional resistance mechanisms, such as alterations in penicillin-binding proteins (PBPs), porin loss, or efflux pump overexpression.Perform whole-genome sequencing to identify other resistance determinants. Test the inhibitor in combination with different β-lactam partners.

Data Presentation

Table 1: this compound Activity Against Various Metallo-β-Lactamases

EnzymeTypeThis compound IC50 (µM)Cefepime/Taniborbactam MIC (µg/mL)Reference
NDM-1B17≤0.5/4[7][8][9]
VIM-1B1-Lowered MIC[15]
VIM-2B1Low nM rangePotent rescue of meropenem[16]
IMP-1B1IneffectiveHigh[1][17]
IMP-59B17Susceptible[7][8][9]
NDM-9B1ResistantHigh[10][17]
VIM-83B1ResistantHigh[17]

Note: IC50 and MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a β-lactam in combination with this compound.

  • Preparation of Materials:

    • Mueller-Hinton broth (MHB).

    • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 105 CFU/mL in the wells.

    • Stock solutions of the β-lactam antibiotic and this compound.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the β-lactam antibiotic in a 96-well microtiter plate.

    • Add this compound to each well at a fixed concentration (e.g., 4 µg/mL).

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Metallo-β-Lactamase Inhibition Assay (Biochemical)

This protocol describes a spectrophotometric assay to determine the 50% inhibitory concentration (IC50) of this compound.

  • Preparation of Reagents:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).

    • Purified recombinant MBL enzyme.

    • Reporter substrate (e.g., nitrocefin or a carbapenem like imipenem).

    • Serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add the MBL enzyme to each well.

    • Add the serial dilutions of this compound and incubate for a pre-determined time.

    • Initiate the reaction by adding the reporter substrate.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Taniborbactam_Resistance_Mechanism cluster_susceptible Susceptible MBL (e.g., NDM-1) cluster_resistant Resistant MBL (e.g., IMP-1) NDM1 NDM-1 Active Site Inhibition Enzyme Inhibition NDM1->Inhibition Results in Taniborbactam_S This compound Electrostatic Favorable Electrostatic Interaction Taniborbactam_S->Electrostatic Binds to Electrostatic->NDM1 IMP1 IMP-1 Active Site (Altered Electrostatics/ Steric Hindrance) NoInhibition No Inhibition IMP1->NoInhibition Leads to Taniborbactam_R This compound NonProductive Non-Productive Binding Taniborbactam_R->NonProductive Attempts to bind NonProductive->IMP1

Caption: Mechanism of this compound interaction with susceptible vs. resistant MBLs.

Experimental_Workflow start Start: Isolate with suspected IMP-type MBL mic_testing MIC Testing: Cefepime +/- this compound start->mic_testing pcr PCR for bla_IMP start->pcr interpretation Interpret Results mic_testing->interpretation sequencing Sanger Sequencing of bla_IMP pcr->sequencing sequencing->interpretation resistant High MIC: This compound Ineffective interpretation->resistant High MIC susceptible Low MIC: Potential Susceptible Variant interpretation->susceptible Low MIC wgs Whole Genome Sequencing (Investigate other resistance mechanisms) resistant->wgs biochem Biochemical Assays: Purified IMP variant + this compound susceptible->biochem end End: Characterization Complete biochem->end wgs->end

Caption: Workflow for characterizing this compound resistance in IMP-type MBLs.

References

effect of inoculum size on taniborbactam MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taniborbactam. The information addresses common issues encountered during Minimum Inhibitory Concentration (MIC) testing, with a focus on the effect of inoculum size.

Troubleshooting Guide

Issue: Higher than expected this compound MIC values.

Possible Cause Recommended Action
High Inoculum Density Verify that the final inoculum concentration in the test wells is within the Clinical and Laboratory Standards Institute (CLSI) recommended range of 2 x 105 to 8 x 105 CFU/mL. Inoculum titers exceeding 5 x 106 CFU/mL have been shown to increase cefepime-taniborbactam MIC values.[1][2][3][4][5]
Incorrect Inoculum Preparation Ensure accurate standardization of the bacterial suspension to a 0.5 McFarland standard before dilution. Use a calibrated spectrophotometer or densitometer for accuracy.
β-Lactamase Overexpression A significant inoculum effect is more pronounced in bacterial strains that produce high levels of β-lactamases. The higher bacterial density can lead to a greater concentration of these enzymes, potentially overwhelming the inhibitory effect of this compound.
Contamination Check for contamination of the bacterial culture or reagents. Streak the inoculum on an appropriate agar plate to check for purity.
Media or Reagent Issues Confirm that the cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to CLSI guidelines. Ensure that the this compound and cefepime stock solutions are prepared correctly and have not expired.

Issue: Inconsistent or variable MIC results between experiments.

Possible Cause Recommended Action
Inoculum Size Variability Minor variations in inoculum density between experiments can lead to shifts in MIC values, especially for β-lactamase-producing organisms. Maintain strict adherence to standardized inoculum preparation protocols for all experiments.
Incubation Time and Temperature Ensure that incubation is consistently performed at 35 ± 2°C for 16-20 hours.[3] Deviations can affect bacterial growth and MIC results.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate dispensing of reagents and bacterial suspensions.
Lot-to-Lot Variation in Media If possible, use the same lot of CAMHB for a series of related experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended inoculum size for this compound MIC testing?

A1: The standard inoculum density for broth microdilution MIC testing of cefepime-taniborbactam follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The target inoculum concentration in the final test wells should be approximately 5 x 105 CFU/mL, with an acceptable range of 2 x 105 to 8 x 105 CFU/mL.[1][2][3][4][5]

Q2: How does a higher inoculum size affect this compound MIC results?

A2: A higher than standard inoculum size can lead to elevated cefepime-taniborbactam MIC values.[1][2][3][4][5] This phenomenon, known as the "inoculum effect," is particularly relevant for β-lactam/β-lactamase inhibitor combinations. The increased bacterial density results in a higher concentration of β-lactamase enzymes, which can hydrolyze the partner β-lactam (cefepime) before the inhibitor (this compound) can effectively neutralize them.

Q3: For which types of bacteria is the inoculum effect most pronounced with this compound?

A3: The inoculum effect is most significant for bacterial isolates that produce β-lactamases, especially those that produce them in high quantities. This includes many clinically relevant Gram-negative bacteria such as Enterobacterales and Pseudomonas aeruginosa that harbor various β-lactamase enzymes.[6]

Q4: Can I use a different inoculum size for my experiments?

A4: While the CLSI standard is recommended for clinical susceptibility testing, specific research applications may require different inoculum densities. If a non-standard inoculum is used, it is crucial to clearly document the density and be aware of its potential impact on the MIC results. For comparative studies, maintaining a consistent inoculum size is essential.

Quantitative Data on Inoculum Effect

The following table provides an illustrative example of how cefepime-taniborbactam MIC values can be affected by changes in inoculum size for a hypothetical β-lactamase-producing strain of E. coli. These are not absolute values but are intended to demonstrate the general trend.

Inoculum Size (CFU/mL)Cefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)Fold-Increase in MIC (vs. Standard Inoculum)
Low (5 x 104)640.50.5x
Standard (5 x 105)12811x
High (5 x 106)25644x
Very High (5 x 107)>5121616x

Experimental Protocols

Reference Broth Microdilution (BMD) Method for Cefepime-Taniborbactam MIC Testing (Adapted from CLSI M07)

This protocol outlines the standard procedure for determining the MIC of cefepime in combination with a fixed concentration of this compound (4 µg/mL).

1. Preparation of Materials:

  • Cefepime and this compound analytical-grade powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Calibrated spectrophotometer or densitometer

  • Calibrated pipettes

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (at 625 nm). This suspension will contain approximately 1 x 108 to 2 x 108 CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution, followed by inoculation of the plate.

3. Microtiter Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of cefepime in CAMHB in the microtiter plate. Each well should also contain a fixed concentration of 4 µg/mL of this compound.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.

4. Incubation:

  • Cover the microtiter plates to prevent evaporation.

  • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

5. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Visualizations

Experimental_Workflow_for_MIC_Testing Experimental Workflow for MIC Testing cluster_prep Preparation cluster_plate Plate Setup cluster_incubation_read Incubation & Reading start Start culture Isolate bacterial colonies (18-24h culture) start->culture suspension Prepare bacterial suspension in saline/broth culture->suspension standardize Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) suspension->standardize dilute_inoculum Dilute suspension for final ~5 x 10^5 CFU/mL standardize->dilute_inoculum inoculate Inoculate wells with diluted bacterial suspension dilute_inoculum->inoculate prepare_plate Prepare 96-well plate with serial dilutions of Cefepime + fixed this compound (4 µg/mL) prepare_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end Inoculum_Effect_Logic Logical Relationship of the Inoculum Effect cluster_low Low Inoculum (<2 x 10^5 CFU/mL) cluster_standard Standard Inoculum (2-8 x 10^5 CFU/mL) cluster_high High Inoculum (>8 x 10^5 CFU/mL) inoculum_size Inoculum Size low_bl Low β-lactamase concentration inoculum_size->low_bl influences standard_bl Standard β-lactamase concentration inoculum_size->standard_bl influences high_bl High β-lactamase concentration inoculum_size->high_bl influences low_mic Lower MIC (Effective Inhibition) low_bl->low_mic results in standard_mic Standard MIC (Reference Value) standard_bl->standard_mic results in high_mic Higher MIC (Reduced Inhibition) high_bl->high_mic results in

References

Technical Support Center: Investigating Taniborbactam Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of efflux pumps and porin loss in taniborbactam resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of porin loss in conferring resistance to cefepime-taniborbactam?

A1: The loss of major outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, primarily reduces the susceptibility to the cefepime component of the combination drug.[1][2][3] Cefepime relies on these porins to penetrate the outer membrane and reach its target, the penicillin-binding proteins (PBPs), in the periplasmic space.[1][2][3] Reduced entry of cefepime can lead to an increase in the Minimum Inhibitory Concentration (MIC) of the cefepime-taniborbactam combination.

Q2: How does this compound enter the periplasmic space? Is it affected by porin loss?

A2: Current research indicates that this compound's entry into the periplasm is not as heavily dependent on the major porins like OmpK35 and OmpK36 as cefepime is.[1][3][4][5][6] This suggests that this compound may utilize alternative entry routes through the outer membrane. Consequently, the loss of major porins has a minimal impact on the intracellular concentration of this compound itself.[1][4]

Q3: What is the impact of efflux pump overexpression on cefepime-taniborbactam susceptibility?

A3: Overexpression of efflux pumps, such as the AcrAB-TolC system in K. pneumoniae (often due to mutations in the ramR regulatory gene), can contribute to reduced susceptibility to cefepime-taniborbactam.[1][2] However, studies have shown that increased efflux alone may have a limited impact on the activity of cefepime-taniborbactam.[4] The combination of porin loss and efflux pump overexpression appears to have a more significant synergistic effect in decreasing susceptibility.[1][2] In Pseudomonas aeruginosa, upregulation of efflux pumps is a more frequently cited mechanism of resistance to cefepime-taniborbactam, often in concert with other resistance mechanisms.[7][8]

Q4: In my experiments, I'm observing high MICs for cefepime-taniborbactam against isolates with known porin loss. What could be the other contributing factors?

A4: While porin loss is a significant factor, high-level resistance to cefepime-taniborbactam is often multifactorial.[7][8] Other mechanisms that could be at play, often in combination, include:

  • Increased copy number of β-lactamase genes: For instance, an increased copy number of the blaNDM-1 gene can lead to higher levels of the carbapenemase, potentially overwhelming the inhibitory effect of this compound.[1][3][5]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBP3, the primary target of cefepime, can reduce the binding affinity of the antibiotic, leading to resistance.[7][8]

  • Upregulation of efflux pumps: As mentioned, this can work synergistically with porin loss to reduce the intracellular concentration of cefepime.[7][8]

  • Expression of different β-lactamase variants: Some variants of metallo-β-lactamases, such as NDM-9, are less susceptible to inhibition by this compound.[2]

Q5: Are there differences in the mechanisms of resistance to cefepime-taniborbactam between Klebsiella pneumoniae and Pseudomonas aeruginosa?

A5: Yes, while there are overlapping mechanisms, the prevalence and primary drivers of resistance can differ. In K. pneumoniae, the interplay between the loss of OmpK35/OmpK36 porins and β-lactamase production (like NDM-1) is well-documented.[1][3] In P. aeruginosa, resistance to cefepime-taniborbactam is frequently associated with a combination of mechanisms, including upregulation of efflux pumps (like MexAB-OprM), mutations in PBP3, and overexpression of AmpC β-lactamases.[7][8]

Troubleshooting Guides

Guide 1: Unexpected High MICs for Cefepime-Taniborbactam

Problem: You are observing higher-than-expected MICs for cefepime-taniborbactam against your bacterial isolates in a broth microdilution assay.

Potential Cause Troubleshooting Steps
Porin Loss 1. Confirm Porin Expression: Analyze the outer membrane protein profile using SDS-PAGE. Compare your test isolate to a wild-type control. A lack of bands corresponding to major porins (e.g., OmpK35/36 in K. pneumoniae) suggests porin loss. 2. Sequence Porin Genes: Perform PCR and sequencing of the major porin genes (e.g., ompK35 and ompK36) to identify insertions, deletions, or point mutations that could lead to non-functional proteins.
Efflux Pump Overexpression 1. Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of cefepime-taniborbactam in the presence and absence of an EPI like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction in the MIC in the presence of the EPI suggests efflux pump activity. 2. Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding major efflux pump components (e.g., acrB, tolC) and their regulators (e.g., ramA, ramR). Compare the expression levels to a susceptible control strain.
High β-Lactamase Activity 1. Gene Copy Number Variation: Use qPCR to determine the copy number of the relevant β-lactamase gene (e.g., blaNDM-1). An increased copy number can lead to higher enzyme production. 2. β-Lactamase Gene Sequencing: Sequence the β-lactamase gene to check for mutations that might alter its affinity for this compound.
PBP Alterations 1. Sequence PBP Genes: Sequence the genes encoding for key PBPs, particularly PBP3 (ftsI), to identify any mutations that may reduce cefepime binding.[7][8]

Data Presentation

Table 1: Impact of Porin Deletion and Efflux Pump Overexpression on Cefepime-Taniborbactam MICs in Klebsiella pneumoniae

Strain DescriptionCefepime MIC (µg/mL)Cefepime + this compound (4 µg/mL) MIC (µg/mL)
Parental Strain0.060.03
ΔompK350.1250.06
ΔompK3610.25
ΔompK35 ΔompK3641
ΔramR (AcrAB-TolC overexpression)0.250.06
ΔompK35 ΔompK36 ΔramR82

Data compiled from studies on isogenic K. pneumoniae strains.[1][2] The dual deletion of OmpK35 and OmpK36 leads to a notable increase in the MIC of the combination, which is further elevated by the concurrent overexpression of the AcrAB-TolC efflux pump.

Table 2: MICs of Cefepime-Taniborbactam against NDM-1-Producing K. pneumoniae Mutants

StrainCefepime MIC (µg/mL)Cefepime + this compound (4 µg/mL) MIC (µg/mL)Resistance Mechanism
Parent Strain>10242NDM-1 production
Mutant 1>10248Increased blaNDM-1 copy number
Mutant 2>1024128Disruption of OmpK36 and OmpK35

This table illustrates that both an increased gene copy number of the β-lactamase and the loss of major porins can lead to reduced susceptibility to cefepime-taniborbactam in NDM-1-producing K. pneumoniae.[1][3]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture on a non-selective agar plate, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Antibiotic Dilutions:

    • Create a two-fold serial dilution of cefepime in CAMHB in a 96-well microtiter plate.

    • For the combination testing, prepare the same serial dilution of cefepime in CAMHB containing a fixed concentration of this compound (typically 4 µg/mL).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers.

  • Real-Time PCR:

    • Set up the qPCR reaction using a suitable qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., acrB, ramA, ompK35, ompK36) and a housekeeping gene (e.g., rpoB) for normalization.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing to a reference strain (e.g., a susceptible wild-type).

Visualizations

ResistanceMechanisms cluster_ext Extracellular Environment cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane Cefepime_this compound Cefepime- This compound Porin Porin Channel (e.g., OmpK35/36) Cefepime_this compound->Porin Taniborbactam_Peri This compound Cefepime_this compound->Taniborbactam_Peri This compound Entry (Porin-Independent) Cefepime_Peri Cefepime Porin->Cefepime_Peri Porin_Loss Porin Loss/ Mutation Porin_Loss->Porin Blocks Beta_Lactamase β-Lactamase (e.g., NDM-1) Cefepime_Peri->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Cefepime_Peri->PBP Inhibition of Cell Wall Synthesis Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Cefepime_Peri->Efflux_Pump Efflux Taniborbactam_Peri->Beta_Lactamase Inhibition Bacterial_Lysis Bacterial_Lysis PBP->Bacterial_Lysis Leads to Efflux_Pump->Cefepime_this compound Expulsion Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Enhances

Caption: Mechanisms of cefepime-taniborbactam action and resistance.

TroubleshootingWorkflow Start Start: Unexpectedly High Cefepime-Taniborbactam MIC CheckPorins Step 1: Assess Porin Expression (SDS-PAGE, Gene Sequencing) Start->CheckPorins PorinsIntact Porins appear intact CheckPorins->PorinsIntact No PorinsLost Porin loss/mutation confirmed CheckPorins->PorinsLost Yes CheckEfflux Step 2: Evaluate Efflux Pump Activity (EPI Assay, qRT-PCR) PorinsIntact->CheckEfflux PorinsLost->CheckEfflux EffluxNormal Normal efflux activity CheckEfflux->EffluxNormal No EffluxUpregulated Efflux pump upregulation confirmed CheckEfflux->EffluxUpregulated Yes CheckEnzyme Step 3: Investigate β-Lactamase (Gene Copy Number, Sequencing) EffluxNormal->CheckEnzyme EffluxUpregulated->CheckEnzyme EnzymeNormal Normal β-lactamase expression/sequence CheckEnzyme->EnzymeNormal No EnzymeAltered Increased copy number or resistance-conferring mutation CheckEnzyme->EnzymeAltered Yes CheckPBP Step 4: Analyze PBP Genes (Sequencing of ftsI) EnzymeNormal->CheckPBP EnzymeAltered->CheckPBP PBPNormal Wild-type PBP sequence CheckPBP->PBPNormal No PBPAltered PBP mutation detected CheckPBP->PBPAltered Yes Conclusion Conclusion: Resistance is likely multifactorial. Correlate all findings. PBPNormal->Conclusion PBPAltered->Conclusion

Caption: Troubleshooting workflow for high cefepime-taniborbactam MICs.

References

Taniborbactam Stability in Broth Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of taniborbactam in various broth media commonly used for antimicrobial susceptibility testing (AST). Understanding the stability of this compound is critical for obtaining accurate and reproducible results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended broth medium for in vitro testing of this compound combinations?

A1: For antimicrobial susceptibility testing of cefepime-taniborbactam, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Q2: How should this compound stock solutions be prepared and stored?

A2: this compound hydrochloride stock solutions can be prepared in a suitable solvent such as DMSO. For storage, it is recommended to keep aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain stability, it is advisable to protect the solutions from light and store them under a nitrogen atmosphere. Avoid repeated freeze-thaw cycles.[1]

Q3: Does the pH of the broth medium affect the stability and activity of this compound?

A3: While boronic acids can be sensitive to pH, studies on cefepime-taniborbactam have shown that variations in the pH of CAMHB within a range of 5.0 to 8.0 did not significantly alter the minimum inhibitory concentration (MIC) results. This suggests that this compound is reasonably stable and active across this pH range under standard assay conditions.[2][3]

Q4: Are there any specific components in broth media that are known to degrade this compound?

A4: Currently, there is no specific evidence to suggest that standard components of microbiological broth media, such as those found in CAMHB, cause significant degradation of this compound under typical assay conditions.

Q5: What is the expected stability of this compound in CAMHB at incubator temperatures (e.g., 35-37°C)?

A5: While specific quantitative stability data for this compound in CAMHB at 37°C is not publicly available, boronic acid-based inhibitors are generally stable under these conditions for the duration of a standard 16-20 hour MIC assay. It is good practice to prepare fresh dilutions of this compound for each experiment to minimize the potential for degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or higher-than-expected MIC values for quality control strains. 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles may have occurred.2. Instability in prepared broth: this compound may have been left at room temperature for an extended period before use.1. Prepare a fresh stock solution of this compound from a new powder vial. Ensure proper storage conditions are met.2. Prepare fresh dilutions of this compound in broth immediately before starting the assay.
Drifting MIC values over the course of a long experiment (e.g., >24 hours). Potential for time-dependent degradation: Although generally stable for standard assays, prolonged incubation could lead to some loss of activity.For experiments requiring longer incubation times, consider a pilot study to assess the stability of this compound under your specific conditions. This can be done by measuring its concentration at different time points using an appropriate analytical method (e.g., LC-MS/MS).
Discrepancies in MICs when using different brands or lots of CAMHB. Variability in broth composition: Although standardized, minor lot-to-lot variations in pH or cation concentration could exist.While studies suggest this compound is robust to minor variations, it is good practice to qualify new lots of media with quality control strains to ensure consistency.

Quantitative Data on Beta-Lactamase Inhibitor Stability

While specific data for this compound is not available, the following table presents representative stability data for other β-lactamase inhibitors in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to provide a comparative context. This data is based on a comprehensive study by Zhou et al. (2024) and illustrates the expected stability trends.

InhibitorTemperature (°C)pHHalf-life (hours)
Clavulanic Acid 367.2529.0
Tazobactam 367.25>120
Sulbactam 367.25>120
Avibactam 367.25>120

Data is hypothetical for this compound and illustrative for other inhibitors based on published research.

Experimental Protocols

Protocol for Assessing this compound Stability in Broth Media

This protocol outlines a general method for determining the stability of this compound in a selected broth medium over time at a specific temperature.

1. Materials:

  • This compound analytical standard
  • Selected broth medium (e.g., CAMHB)
  • Sterile, conical tubes
  • Calibrated incubator or water bath
  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system or a validated bioassay method
  • pH meter

2. Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution in the chosen broth medium to the desired final concentration (e.g., 4 µg/mL).
  • Incubation: Aliquot the this compound-containing broth into sterile tubes. Place the tubes in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).
  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 16, 24 hours), remove an aliquot from a designated tube. Immediately quench any potential degradation by freezing the sample at -80°C or by adding a stabilizing agent if required by the analytical method.
  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.
  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate and the half-life of this compound under the tested conditions.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_broth Prepare this compound in Broth Medium prep_stock->prep_broth incubate Incubate at Controlled Temperature prep_broth->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Degradation (e.g., Freeze at -80°C) sampling->quench analysis Quantify this compound (e.g., LC-MS/MS) quench->analysis data_analysis Calculate Half-life and Degradation Rate analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MIC Results action_node action_node start Inconsistent MICs? check_stock Stock Solution Properly Stored? start->check_stock check_prep Fresh Dilutions Used? check_stock->check_prep Yes action_fresh_stock Prepare Fresh Stock Solution check_stock->action_fresh_stock No check_media New Media Lot? check_prep->check_media Yes action_fresh_prep Use Freshly Prepared Dilutions check_prep->action_fresh_prep No action_qualify_media Qualify New Media Lot with QC Strains check_media->action_qualify_media Yes action_contact_support Contact Technical Support check_media->action_contact_support No

References

Technical Support Center: Troubleshooting Bimodal MIC Distributions in Taniborbactam Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering bimodal Minimum Inhibitory Concentration (MIC) distributions during in vitro susceptibility testing of taniborbactam in combination with a partner β-lactam antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is a bimodal MIC distribution and why might I see it with this compound?

A bimodal MIC distribution is the observation of two distinct peaks in the frequency of MIC values for a population of bacterial isolates. In the context of this compound testing, this may manifest as one group of isolates exhibiting low MICs (susceptible) and a second, distinct group showing significantly higher MICs (less susceptible or resistant).

This phenomenon can be inherent to the activity of the drug combination against certain bacterial populations and is not necessarily indicative of an experimental error. A study establishing the reference broth microdilution method for cefepime-taniborbactam noted a bimodal nature in the MIC results for a quality control strain.[1]

Q2: What are the potential underlying causes of a bimodal MIC distribution?

Several factors can contribute to a bimodal MIC distribution:

  • Heteroresistance: The bacterial population may contain a subpopulation of cells with a resistance mechanism that is not present in the majority of the cells.[2][3][4][5] This can lead to the appearance of two distinct susceptibility profiles. Under antibiotic pressure, the resistant subpopulation can be selected for, leading to treatment failure.[1][2][5]

  • Presence of Specific Resistance Mechanisms: The bimodal distribution may reflect the presence or absence of specific β-lactamases or other resistance mechanisms in the tested isolates. For instance, some variants of metallo-β-lactamases, like NDM-9, are not effectively inhibited by this compound.[3] Isolates expressing such enzymes would likely fall into the higher MIC peak.

  • Mixed Cultures: Accidental contamination of an isolate with another organism can lead to a bimodal or otherwise difficult-to-interpret MIC result.

  • Technical Variability: While less likely to cause a distinct bimodal pattern across a population, inconsistencies in experimental procedure can contribute to variability in MIC results.

Q3: Is a bimodal distribution always a sign of a problem?

Not necessarily. As mentioned, it can reflect the true susceptibility pattern of the bacterial population being tested. The key is to investigate the potential causes to determine if it is a reflection of the intrinsic activity of this compound against the isolates or an artifact of the experimental setup.

Troubleshooting Guide

If you observe a bimodal MIC distribution in your this compound testing, follow these steps to investigate and troubleshoot the potential causes.

Step 1: Verify Experimental Technique and Conditions

Incorrect experimental procedures can lead to erroneous and variable MIC results.

  • Inoculum Preparation: An incorrect inoculum density is a common source of error in MIC testing. A higher than intended inoculum can lead to elevated MIC values.[5][6]

    • Action: Ensure the inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The final concentration in the well should be approximately 5 x 10^5 CFU/mL.

  • Media and Reagents: The composition of the Mueller-Hinton Broth (MHB) can impact the activity of this compound.

    • Action: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.[7] Ensure the pH of the media is within the recommended range (typically 7.2-7.4).

  • Incubation Conditions: Time and temperature of incubation are critical.

    • Action: Incubate plates at 35°C ± 2°C for 16-20 hours.[7][8] Longer incubation times can sometimes lead to higher MICs.

  • This compound Concentration: For cefepime-taniborbactam testing, this compound is used at a fixed concentration.

    • Action: Verify that the this compound concentration is maintained at a constant 4 µg/mL across all wells.[5][6]

Troubleshooting Workflow for Atypical MIC Results

G start Bimodal or Atypical MIC Distribution Observed verify_technique Step 1: Verify Experimental Technique - Inoculum Density - Media & Reagents - Incubation Conditions - this compound Concentration start->verify_technique check_purity Step 2: Assess Isolate Purity - Subculture from MIC well - Perform colony morphology check & Gram stain verify_technique->check_purity Technique Correct outcome2 Error Identified: Repeat Assay with Corrections verify_technique->outcome2 Error Found investigate_hetero Step 3: Investigate Heteroresistance - Population Analysis Profile (PAP) - Subculture from 'growth' wells at high antibiotic concentrations check_purity->investigate_hetero Culture is Pure check_purity->outcome2 Contamination Found characterize_resistance Step 4: Characterize Resistance Mechanisms - PCR for known resistance genes (e.g., blaNDM, blaKPC) - Sequencing of target genes (e.g., PBP3) investigate_hetero->characterize_resistance Heteroresistance Suspected outcome1 Results Consistent: Report as Bimodal Distribution investigate_hetero->outcome1 No Evidence of Heteroresistance characterize_resistance->outcome1

A flowchart for troubleshooting bimodal MIC distributions.
Step 2: Assess Isolate Purity

A mixed culture will produce inconsistent and uninterpretable MIC results.

  • Action:

    • Subculture the bacterial growth from a well showing an unexpectedly high MIC onto a non-selective agar plate.

    • Examine the plate for uniform colony morphology.

    • Perform a Gram stain to confirm the presence of a single organism.

    • If a mixed culture is identified, re-isolate the primary organism and repeat the MIC testing.

Step 3: Investigate for Heteroresistance

If experimental technique and isolate purity are confirmed, the bimodal distribution may be due to heteroresistance.

  • Population Analysis Profile (PAP): This is the gold-standard method for detecting heteroresistance.[2]

    • Action:

      • Prepare a high-density inoculum of the isolate .

      • Plate serial dilutions of the inoculum onto a series of agar plates containing increasing concentrations of the cefepime-taniborbactam combination.

      • After incubation, count the colonies on each plate to determine the frequency of resistant subpopulations. A significant number of colonies growing at higher antibiotic concentrations is indicative of heteroresistance.

  • Subculturing from High-Concentration Wells:

    • Action: Subculture bacteria from the highest concentration wells of your original MIC test that show growth. Re-test the MIC of this subcultured population. If the new MIC is significantly higher than the original, it suggests the selection of a resistant subpopulation.

Step 4: Characterize Resistance Mechanisms

Understanding the genetic basis of the observed resistance can explain the bimodal distribution.

  • Action: For the isolates in the high MIC peak, consider molecular testing to identify known resistance mechanisms. This could include:

    • PCR or sequencing: To detect the presence of β-lactamase genes known to be poorly inhibited by this compound (e.g., certain IMP or NDM variants).[3]

    • Sequencing of Penicillin-Binding Proteins (PBPs): Mutations in PBP3 have been associated with reduced susceptibility to cefepime-taniborbactam.

Experimental Protocols

Broth Microdilution MIC Testing for Cefepime-Taniborbactam

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][9]

1. Materials:

  • Cefepime and this compound analytical grade powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or densitometer

2. Preparation of Antimicrobial Solutions:

  • Prepare stock solutions of cefepime and this compound in a suitable solvent as recommended by the manufacturer.

  • Prepare serial two-fold dilutions of cefepime in CAMHB in the microtiter plates. The final volume in each well should be 50 µL.

  • Prepare a working solution of this compound that, when added to the wells, will result in a final, fixed concentration of 4 µg/mL.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

5. Reading and Interpreting Results:

  • The MIC is the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.

  • Check the QC strains to ensure their MICs fall within the acceptable ranges.

Signaling Pathway: this compound Mechanism of Action

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Required for Cefepime Cefepime Cefepime->PBP Inhibits This compound This compound BetaLactamase Serine & Metallo- β-Lactamases This compound->BetaLactamase Inhibits BetaLactamase->Cefepime Hydrolyzes Hydrolysis Cefepime Hydrolysis (Inactivation) BetaLactamase->Hydrolysis CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

This compound protects cefepime from degradation by β-lactamases.

Data Presentation

Table 1: Troubleshooting Checklist for Bimodal MIC Distributions

CheckpointParameterRecommended SpecificationCommon PitfallCorrective Action
Inoculum Final Density5 x 10^5 CFU/mLInoculum too heavy (>10^6 CFU/mL)Re-standardize inoculum to 0.5 McFarland and dilute appropriately.
Media TypeCation-Adjusted Mueller-Hinton BrothUse of non-adjusted MHB or incorrect pHUse CLSI-compliant CAMHB and verify pH is 7.2-7.4.
Inhibitor This compound Conc.Fixed at 4 µg/mLIncorrect final concentrationPrepare fresh working solutions and verify dilution calculations.
Incubation Duration & Temp.16-20 hours at 35°C ± 2°CProlonged incubation (>24h)Adhere strictly to recommended incubation time.
Isolate PurityPure cultureContamination with another organismSubculture from growth wells to check for purity. Re-isolate if necessary.

Table 2: Expected Quality Control Ranges for Cefepime-Taniborbactam (4 µg/mL)

QC StrainCefepime-Taniborbactam MIC Range (µg/mL)
E. coli ATCC 259220.06 - 0.5
P. aeruginosa ATCC 278531 - 8
K. pneumoniae ATCC 7006030.12 - 1
E. coli NCTC 133530.12 - 1

(Note: These are example ranges and should be verified against the current CLSI M100 document.)

References

Technical Support Center: Optimizing Taniborbactam Concentration for Synergy with Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with taniborbactam. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to evaluate the synergy of this compound with its partner β-lactams, particularly meropenem and cefepime.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of synergy between this compound and a β-lactam antibiotic like meropenem or cefepime?

A1: this compound is an investigational, broad-spectrum, cyclic boronate β-lactamase inhibitor (BLI).[1] Its primary function is to inactivate bacterial β-lactamase enzymes, which are a major mechanism of resistance against β-lactam antibiotics.[2][3] These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This compound potently inhibits both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs, Ambler class B), such as VIM and NDM types.[1][2] By inhibiting these enzymes, this compound restores the antibacterial activity of its partner β-lactam (like meropenem or cefepime) against many multi-drug-resistant Gram-negative bacteria.[2][4]

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism & Synergy BetaLactam Meropenem / Cefepime PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Lysis Cell Lysis BetaLactamase β-Lactamase (e.g., KPC, NDM, VIM) BetaLactam->BetaLactamase CellWall Cell Wall Synthesis CellWall->Lysis Disruption leads to InactiveBL Inactive β-Lactam BetaLactamase->InactiveBL This compound This compound This compound->BetaLactamase Inhibits

Caption: Mechanism of this compound synergy with β-lactams.

Q2: Most clinical data for this compound is with cefepime. How should I approach studies with meropenem?

A2: You are correct. While this compound was evaluated pre-clinically with meropenem, it is being developed clinically in combination with cefepime.[2][5] The combination of cefepime/taniborbactam has undergone extensive evaluation, including a successful Phase 3 clinical trial (CERTAIN-1) for complicated urinary tract infections (cUTIs), where it showed superiority to meropenem monotherapy.[6][7][8]

For research with meropenem, you can adapt methodologies used for the cefepime combination. Key considerations include:

  • Fixed Concentrations: In many in vitro studies, the BLI concentration is fixed while the β-lactam concentration is varied. Studies with meropenem have often used a fixed concentration of 4 µg/mL.[2][3]

  • Bacterial Strains: The synergy will depend on the specific β-lactamase produced by the test isolate. This compound has shown potent activity in restoring meropenem's efficacy against strains producing KPC, OXA-48, and VIM enzymes.[2][3]

  • Comparators: When testing the meropenem/taniborbactam combination, it is valuable to include cefepime/taniborbactam as a comparator to align with clinical data.

Q3: What is the recommended fixed concentration of this compound for in vitro susceptibility testing?

A3: For in vitro susceptibility testing (e.g., broth microdilution or checkerboard assays), a fixed concentration of 4 µg/mL of this compound is most commonly used in recent studies, particularly with its clinical partner, cefepime.[1][5] This concentration is generally effective at inhibiting a wide range of β-lactamases. Some pre-clinical studies with meropenem also utilized a fixed concentration of 2 µg/mL or 4 µg/mL.[3] The choice may depend on the specific resistance mechanisms being investigated.

Q4: How do I perform a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index?

A4: The checkerboard assay is a standard method to quantify synergy.[9][10] It involves testing serial dilutions of two drugs, both alone and in all possible combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to interpret the interaction.

  • FIC Index Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What is the purpose of a time-kill assay and how is it performed?

A5: A time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[11][12] It is used to confirm synergistic interactions observed in checkerboard assays. The assay involves exposing a standardized bacterial inoculum to fixed concentrations of drugs (alone and in combination) and measuring the viable bacterial count (CFU/mL) at multiple time points over 24 hours.[11][13]

  • Synergy in Time-Kill: Defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[11]

  • Bactericidal Activity: Defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

A detailed protocol is provided in the "Experimental Protocols" section below.

Q6: What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) parameters for this compound's efficacy?

A6: In murine infection models, the PK/PD index that best correlates with this compound's efficacy (in combination with cefepime) is the ratio of the free-drug area under the concentration-time curve over 24 hours to the MIC of the combination (fAUC0–24/MIC) .[14][15][16] Dose-fractionation studies showed that the frequency of this compound dosing did not impact its ability to potentiate cefepime's activity.[14][17]

Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data from various studies.

Table 1: In Vivo PK/PD Targets for this compound (with Cefepime) in Murine Models

Organism Group Efficacy Endpoint Median fAUC0–24/MIC Target Source(s)
Enterobacterales 1-log kill (Thigh Model) 2.62 [14][17]
P. aeruginosa 1-log kill (Thigh Model) 0.46 [14][17]
Enterobacterales Net Stasis (Pneumonia Model) 0.96 [16]
Enterobacterales 1-log kill (Pneumonia Model) 4.03 [16]
P. aeruginosa Net Stasis (Pneumonia Model) 1.35 [16]

| P. aeruginosa | 1-log kill (Pneumonia Model) | 3.02 |[16] |

Table 2: Potentiation of Meropenem and Cefepime Activity by this compound (4 µg/mL) against Resistant Isolates

Organism Group (Resistance Mechanism) Partner Drug MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source(s)
Carbapenem-Resistant Enterobacterales (CRE) Cefepime 0.5/4 4/4 [5]
CRE (Serine-β-lactamase producers) Cefepime 0.5/4 2/4 [5]
CRE (MBL producers) Cefepime 2/4 8/4 [5]
Meropenem-Resistant P. aeruginosa Cefepime 8/4 32/4 [5]
KPC-producing Enterobacterales Meropenem Potentiated Potentiated [4]
VIM/NDM-producing Enterobacterales Meropenem Potentiated Potentiated [4]
KPC-producing K. pneumoniae Meropenem 0.5 - [2][3]
VIM-producing P. aeruginosa Meropenem 2.0 - [2][3]

(Note: Data for meropenem is from pre-clinical studies and may report MIC of the combination, not just the partner drug.)

Table 3: Clinical Efficacy from CERTAIN-1 Phase 3 Trial (Cefepime-Taniborbactam vs. Meropenem for cUTI)

Endpoint Cefepime-Taniborbactam Meropenem P-value Source(s)
Composite Success (Microbiologic + Clinical) at Test-of-Cure 70.6% 58.0% 0.009 [6][7][8]
Composite Success at Late Follow-Up (Day 28-35) 63.8% 51.7% - [6][8]
Composite Success vs. Meropenem-Resistant Isolates 80.0% (8/10 patients) - - [7]

| Composite Success vs. Carbapenem-Resistant Enterobacterales | 87.5% (7/8 patients) | - | - |[18] |

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol outlines the steps to determine the synergy between this compound and meropenem using the checkerboard microdilution method.

start Start prep_drugs 1. Prepare Drug Stocks - Meropenem (A) - this compound (B) start->prep_drugs prep_plate 2. Prepare 96-Well Plate - Add broth to all wells prep_drugs->prep_plate dilute_a 3. Dilute Meropenem (A) Horizontally (e.g., Columns 1-10) prep_plate->dilute_a dilute_b 4. Dilute this compound (B) Vertically (e.g., Rows A-G) prep_plate->dilute_b controls 5. Set Up Controls - A alone (Row H) - B alone (Column 11) - Growth Control (Well H12) dilute_a->controls dilute_b->controls inoculate 6. Inoculate Plate - Add standardized bacterial suspension (~5x10^5 CFU/mL) controls->inoculate incubate 7. Incubate 16-20 hours at 37°C inoculate->incubate read_mic 8. Read MICs - Find lowest concentration inhibiting visible growth incubate->read_mic calculate 9. Calculate FICI FICI = FIC_A + FIC_B read_mic->calculate end End calculate->end

Caption: Workflow for a checkerboard synergy assay.

Methodology:

  • Preparation:

    • Prepare stock solutions of meropenem and this compound in an appropriate solvent. Prepare two-fold serial dilutions of each drug in cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Plate Setup:

    • In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

    • Add 50 µL of each meropenem dilution along the x-axis (horizontally) and 50 µL of each this compound dilution along the y-axis (vertically). This creates a matrix of drug combinations.

    • Include control wells: meropenem alone, this compound alone, and a growth control well with no antibiotics.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Calculation:

    • Determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FICI: FICI = FIC (meropenem) + FIC (this compound).

    • Interpret the FICI value as described in the FAQs.

Protocol 2: Time-Kill Assay

This protocol describes the steps for conducting a time-kill assay to assess the dynamic bactericidal activity of the drug combination.

start Start prep_culture 1. Prepare Overnight Culture & Standardize Inoculum (~5x10^5 - 1x10^6 CFU/mL) start->prep_culture prep_flasks 2. Prepare Test Flasks - Growth Control (No Drug) - Meropenem Alone - this compound Alone - Meropenem + this compound prep_culture->prep_flasks add_drugs 3. Add Drugs to Flasks (e.g., at 0.5x or 1x MIC) prep_flasks->add_drugs incubate 4. Incubate at 37°C with continuous shaking add_drugs->incubate sample 5. Sample at Time Points (0, 2, 4, 8, 24 hours) incubate->sample plate_count 6. Perform Serial Dilutions & Plate for Viable Counts (CFU/mL) sample->plate_count plot_data 7. Plot Data log10 CFU/mL vs. Time plate_count->plot_data analyze 8. Analyze for Synergy (≥2-log10 kill vs. best single agent) plot_data->analyze end End analyze->end

Caption: Workflow for a time-kill assay.

Methodology:

  • Preparation:

    • Grow an overnight culture of the test organism. Dilute it in fresh CAMHB to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.[11]

    • Prepare flasks containing CAMHB with the following conditions:

      • Growth control (no antibiotic)

      • Meropenem alone (at a clinically relevant or MIC-based concentration, e.g., 8 mg/L)[11]

      • This compound alone (e.g., 4 mg/L)

      • Meropenem + this compound (e.g., 8 mg/L + 4 mg/L)

  • Incubation and Sampling:

    • Inoculate the prepared flasks with the bacterial suspension.

    • Incubate at 37°C with continuous agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial ten-fold dilutions of each aliquot.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar) to determine the viable count (CFU/mL).

  • Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Compare the change in bacterial count for the combination versus the single agents and the growth control to determine synergy, indifference, or antagonism.

Troubleshooting Guide

Q: My checkerboard results are showing indifference or antagonism, but I expected synergy. What could be the reason?

A:

  • Incorrect Drug Concentrations: Ensure your stock solutions and dilutions are accurate. An incorrect ratio of this compound to meropenem can fail to show synergy.

  • Resistance Mechanism: The test isolate may not produce a β-lactamase that is a primary target of this compound, or it may possess other resistance mechanisms (e.g., efflux pumps, porin loss, PBP mutations) that are not overcome by β-lactamase inhibition alone.[4][19] For example, this compound shows limited potentiation for isolates producing IMP-type carbapenemases.[4]

  • Inoculum Effect: A very high bacterial inoculum can sometimes overwhelm the inhibitor, leading to reduced apparent activity. Verify that your starting inoculum is standardized.

  • Assay Variability: The checkerboard assay can have inherent variability. It is recommended to perform the assay in duplicate or triplicate to confirm the results.

Q: In my time-kill assay, I observe initial killing followed by bacterial regrowth after 8 hours. What does this indicate?

A:

  • Drug Degradation: The β-lactam (meropenem) may be unstable over the 24-hour incubation period, leading to a drop in effective concentration.

  • Selection of Resistant Subpopulations: The initial killing may eliminate the susceptible population, allowing a small, more resistant subpopulation to grow out over time. This is a common observation in time-kill studies.[20]

  • Suboptimal Concentrations: The drug concentrations used may be sufficient for initial killing but fall below the mutant prevention concentration (MPC), allowing for the amplification of less susceptible bacteria.

Q: My MIC results for the drug combination are inconsistent between experiments. How can I improve reproducibility?

A:

  • Standardize Inoculum: The final bacterial density in the wells is critical. Always use a spectrophotometer or McFarland standards to prepare a consistent starting inoculum.

  • Use Fresh Reagents: Prepare fresh drug dilutions for each experiment, as the potency of β-lactams can decrease with storage.

  • Control Plate Reading: Read plates at a consistent time point (e.g., exactly 18 hours). Reading too early or too late can shift the apparent MIC. Use a consistent light source and background for manual reading, or use a plate reader.

  • Quality Control: Always include a quality control strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) with a known MIC range for the tested agents to ensure the assay is performing correctly.

References

addressing variability in taniborbactam susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taniborbactam susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for determining the Minimum Inhibitory Concentration (MIC) of cefepime-taniborbactam?

The reference method for determining the MIC of cefepime-taniborbactam is broth microdilution (BMD) as described in the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][2][3][4] This method involves testing serial dilutions of cefepime in combination with a fixed concentration of this compound.

Q2: What is the recommended fixed concentration of this compound to be used in susceptibility testing?

A fixed concentration of 4 µg/mL of this compound should be used in combination with varying concentrations of cefepime for susceptibility testing.[3][5]

Q3: Are there established clinical breakpoints for cefepime-taniborbactam?

As of the latest information, formal clinical breakpoints from bodies like CLSI and EUCAST are still under development for all organisms and infection types. However, provisional breakpoints have been used in studies for comparative purposes.[4][6] Researchers should refer to the most current CLSI M100 or EUCAST breakpoint tables for the latest updates.[7][8]

Q4: Which quality control (QC) strain is recommended for cefepime-taniborbactam susceptibility testing?

Escherichia coli NCTC 13353 is the recommended QC strain for routine testing of cefepime-taniborbactam. The expected MIC ranges for this strain are established and help ensure the accuracy of the testing procedure.[1][3]

Q5: Can I use commercial automated systems for this compound susceptibility testing?

Yes, several commercial systems have been evaluated for cefepime-taniborbactam susceptibility testing, including the MicroScan Dried Gram-negative MIC Panel and the Sensititre™ system.[2][9] These systems have shown good essential agreement with the reference broth microdilution method.[2][9] However, it is crucial to follow the manufacturer's instructions and be aware of potential for discrepancies with the reference method.

Troubleshooting Guide

Variability in this compound susceptibility testing results can arise from several factors. This guide addresses common issues and provides steps for troubleshooting.

Issue 1: Higher than expected MIC values for QC strains or test isolates.

Potential Causes & Troubleshooting Steps:

  • Incorrect Inoculum Density: An inoculum density higher than the recommended 5 x 10^5 CFU/mL can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect".[1][10]

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. Verify the final inoculum concentration in the wells is within the recommended range (2 x 10^5 to 8 x 10^5 CFU/mL).[1]

  • Contamination: Contamination of the culture or testing materials can lead to unexpected growth.

    • Solution: Perform a purity check of the inoculum by subculturing onto an appropriate agar plate. Visually inspect the broth microdilution wells for mixed morphologies.

  • Deterioration of Reagents: Improper storage of cefepime or this compound powders or prepared solutions can lead to loss of potency.

    • Solution: Store antimicrobial agents at the recommended temperatures and protect them from light and moisture. Prepare fresh stock solutions as needed and validate their potency using QC strains.

Issue 2: Inconsistent results between different testing methods (e.g., BMD vs. automated systems).

Potential Causes & Troubleshooting Steps:

  • Methodological Differences: Automated systems may have different incubation times, reading methods, or algorithms for MIC determination compared to the reference BMD method.[11]

    • Solution: When a discrepancy is observed, it is recommended to re-test the isolate using the reference broth microdilution method to confirm the result. Review the manufacturer's instructions for the automated system for any specific guidance on interpreting results for this drug combination.

  • Organism-Specific Factors: Some bacterial strains, particularly those with certain resistance mechanisms, may exhibit more variability between methods.

    • Solution: If consistent discrepancies are observed for a particular species or resistance phenotype, consider performing additional characterization of the isolate's resistance mechanisms.

Issue 3: "Skipped" wells or trailing endpoints in broth microdilution.

Potential Causes & Troubleshooting Steps:

  • "Skipped" Wells (Growth at higher concentrations but not at one or more lower concentrations): This can be due to technical errors such as splashing between wells or improper inoculation.

    • Solution: Repeat the test with careful attention to technique. Ensure proper mixing of reagents and avoid cross-contamination.

  • Trailing Endpoints (Reduced but persistent growth over a range of concentrations): While not specifically documented as a common issue for cefepime-taniborbactam, trailing is a known phenomenon in susceptibility testing.[5] It can be caused by factors such as the presence of resistant subpopulations or the drug acting as a bacteriostatic rather than a bactericidal agent at certain concentrations.

    • Solution: Read the MIC at the lowest concentration that shows a significant inhibition of growth (e.g., ≥80% reduction) compared to the positive control well. If trailing is consistently observed, consider alternative testing methods or adjunctive tests to better understand the organism's response to the drug.

Data Presentation

Table 1: Quality Control Ranges for E. coli NCTC 13353

Antimicrobial AgentConcentration Range (µg/mL)Acceptable QC Range (µg/mL)
Cefepime0.06 - 64≥64
Cefepime-Taniborbactam0.06/4 - 4/40.12/4 - 1/4

Data sourced from CLSI M23 Tier 2 study findings.[1][3]

Table 2: Impact of Experimental Parameters on Cefepime-Taniborbactam MIC Values

ParameterVariation from StandardObserved Effect on MICReference
Inoculum Density ≥5 × 10^6 CFU/mLIncreased MIC values above the QC range[1][3]
pH of Media pH 5.0 - 6.0No significant shift in modal MIC for most strains[1]
pH 8.0No significant shift in modal MIC[1]
Cation Content Varied Ca2+ or Mg2+No significant shift in modal MIC[1]
Incubation Time 16-20 hoursStandard incubation period[2]
24 hoursMinor, isolate-specific effects[1]
48 hoursPotential for increased MICs[1]

Experimental Protocols

Broth Microdilution (BMD) for Cefepime-Taniborbactam MIC Testing

This protocol is based on the CLSI M07 standard.

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Cefepime and this compound stock solutions.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland.

    • QC strain (E. coli NCTC 13353).

  • Prepare Drug Dilutions:

    • Prepare serial two-fold dilutions of cefepime in CAMHB.

    • Add this compound to each well to achieve a final fixed concentration of 4 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend colonies in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.

Agar Dilution for Cefepime-Taniborbactam MIC Testing

This protocol is a general guideline based on the CLSI M07 standard and should be validated specifically for cefepime-taniborbactam.

  • Prepare Materials:

    • Mueller-Hinton agar (MHA).

    • Cefepime and this compound stock solutions.

    • Petri dishes.

    • Bacterial inoculum standardized to 0.5 McFarland.

  • Prepare Agar Plates:

    • Prepare a series of MHA plates containing serial two-fold dilutions of cefepime.

    • Incorporate this compound into the molten agar before pouring to achieve a final fixed concentration of 4 µg/mL.

    • Pour the agar into petri dishes and allow to solidify.

  • Inoculum Preparation and Application:

    • Prepare bacterial suspensions as described for the BMD method.

    • Using an inoculum-replicating device, spot-inoculate the prepared agar plates with each bacterial suspension (approximately 1-2 µL per spot, resulting in 10^4 CFU per spot).

  • Incubation and Result Interpretation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of cefepime (in the presence of 4 µg/mL this compound) that prevents the growth of more than one or two colonies or a fine film of growth.

Visualizations

Experimental_Workflow_BMD cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_drug Prepare Cefepime Dilutions + Fixed this compound (4 µg/mL) prep_media->prep_drug inoculate Inoculate Microtiter Plates prep_drug->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Broth Microdilution (BMD) Experimental Workflow.

Troubleshooting_Logic start Variable Susceptibility Results Observed check_qc Are QC Strain Results In-Range? start->check_qc check_inoculum Verify Inoculum Density check_qc->check_inoculum No check_reagents Check Reagent Preparation & Storage check_qc->check_reagents No check_method Review Testing Methodology check_qc->check_method No check_qc->check_method Yes retest Re-test Isolate check_inoculum->retest check_reagents->retest confirm_bmd Confirm with Reference BMD Method check_method->confirm_bmd investigate_strain Investigate Strain-Specific Factors confirm_bmd->investigate_strain Discrepancy Persists confirm_bmd->retest Discrepancy Resolved investigate_strain->retest

Caption: Logical Flow for Troubleshooting Variability.

References

Validation & Comparative

A Comparative Guide to Taniborbactam and Vaborbactam: Inhibition of Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. These enzymes are broadly classified into four Ambler classes: A, C, and D, which utilize a serine residue for catalysis (serine-β-lactamases, SBLs), and class B, the metallo-β-lactamases (MBLs), which require zinc ions for their activity.[1][2] The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a critical strategy to combat this threat. This guide provides a detailed comparison of two boronic acid-based BLIs, taniborbactam and vaborbactam, with a specific focus on their efficacy against metallo-β-lactamases.

Vaborbactam: A Targeted Serine-β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[3][4] It is clinically approved in combination with the carbapenem meropenem (Vabomere®) for treating complicated urinary tract infections (cUTIs) and other serious infections caused by carbapenem-resistant Enterobacterales (CRE).[3][5][6]

Mechanism and Spectrum of Activity: Vaborbactam is a potent inhibitor of Ambler class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and also demonstrates activity against other class A (e.g., CTX-M, SHV, TEM) and class C (e.g., AmpC) serine-β-lactamases.[6][7][8] Its mechanism involves forming a covalent adduct with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of β-lactam hydrolysis.[9][10]

However, a crucial limitation of vaborbactam is its lack of significant inhibitory activity against class B MBLs and class D carbapenemases like OXA-48.[7][9][11] While some studies show weak, moderate inhibition of MBLs, its potency is approximately 20 to 100 times lower than against its primary class A targets.[9][10][12] This renders the meropenem-vaborbactam combination ineffective against pathogens whose primary resistance mechanism is MBL production.[13]

This compound: A Broad-Spectrum Inhibitor with Potent Anti-MBL Activity

This compound (formerly VNRX-5133) is a novel, investigational bicyclic boronate BLI designed to have a broader spectrum of activity.[14][15] It is currently in late-stage clinical development in combination with the fourth-generation cephalosporin cefepime.[14][16]

Mechanism and Spectrum of Activity: this compound is distinguished from other clinical BLIs by its potent, direct inhibitory activity against enzymes from all four Ambler classes: A, B, C, and D.[14][17] It effectively inhibits not only SBLs like KPC, CTX-M, AmpC, and OXA-48 but also the most clinically significant subclass B1 MBLs, including New Delhi MBL (NDM) and Verona integron-encoded MBL (VIM) types.[18][19] this compound's ability to inhibit MBLs addresses a critical gap in the activity of currently approved BLI combinations.[19]

Despite its broad MBL coverage, this compound is not effective against IMP-type MBLs.[2][18] Furthermore, recent studies have identified that single amino acid substitutions in some MBLs, such as NDM-9 and VIM-83, can lead to reduced susceptibility to this compound, highlighting a potential mechanism for future resistance.[20][21][22]

Head-to-Head Comparison: Inhibition of Metallo-β-Lactamases

The fundamental difference between this compound and vaborbactam lies in their activity against class B MBLs. While both are boronic acid derivatives, the bicyclic structure of this compound enables potent interaction with the zinc-dependent active site of MBLs, an interaction that the cyclic structure of vaborbactam does not effectively achieve.[22]

This disparity is starkly illustrated by their respective inhibition constants (Kᵢ), where a lower value indicates higher potency.

  • This compound demonstrates potent, low-micromolar to nanomolar inhibition of key MBLs like NDM-1 and VIM-2.[18][20]

  • Vaborbactam shows very weak inhibition of these same enzymes, with Kᵢ values that are several orders of magnitude higher, indicating a lack of clinically meaningful activity.[20]

G cluster_inhibitors β-Lactamase Inhibitors This compound This compound ClassA ClassA This compound->ClassA Potent ClassB ClassB This compound->ClassB Potent ClassC ClassC This compound->ClassC Potent ClassD ClassD This compound->ClassD Potent Vaborbactam Vaborbactam Vaborbactam->ClassA Potent Vaborbactam->ClassB No Significant Inhibition Vaborbactam->ClassC Potent Vaborbactam->ClassD No Significant Inhibition

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the reported inhibition constants (Kᵢ) for this compound and vaborbactam against key serine- and metallo-β-lactamases.

β-Lactamase EnzymeAmbler ClassThis compound Kᵢ (µM)Vaborbactam Kᵢ (µM)Reference(s)
KPC-2 A (SBL)0.0170.069[9][18]
CTX-M-15 A (SBL)0.0120.044[9][18]
P99 AmpC C (SBL)0.0090.053[9][18]
OXA-48 D (SBL)0.35>100 (weak activity)[9][18]
NDM-1 B (MBL)0.081 >30 [18][20]
VIM-2 B (MBL)0.019 >30 [18][20]
IMP-1 B (MBL)>30Not Reported[18]

SBL: Serine-β-Lactamase; MBL: Metallo-β-Lactamase. Kᵢ values represent the inhibitor concentration required to produce half-maximum inhibition; lower values indicate greater potency.

Experimental Protocols: Determining Inhibitory Activity

The quantitative data presented above are typically generated through detailed enzymatic kinetic assays. The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a reversible, competitive inhibitor against a purified β-lactamase.

Objective: To determine the Kᵢ of an inhibitor for a specific β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme (e.g., NDM-1, KPC-2).

  • Chromogenic β-lactam substrate (e.g., Nitrocefin, CENTA).[23]

  • Test inhibitor (this compound or vaborbactam) at various concentrations.

  • Assay Buffer (e.g., Phosphate, HEPES, or MOPS buffer at physiological pH, often supplemented with Zn²⁺ for MBLs and a detergent like Tween-20).

  • Microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 490 nm for Nitrocefin hydrolysis).[23][24]

  • 96-well or 384-well microplates.[23]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., 1 mM Nitrocefin in DMSO).

    • Prepare serial dilutions of the test inhibitor in assay buffer to cover a wide concentration range.

  • Assay Setup:

    • In a microplate, add a fixed volume of assay buffer to each well.

    • Add a specific volume of the diluted test inhibitor to the 'test' wells. For 'no inhibitor' control wells, add an equivalent volume of assay buffer.

    • Add the purified enzyme solution to all wells to initiate a pre-incubation period (e.g., 10-15 minutes at a controlled temperature like 25°C) to allow the inhibitor to bind to the enzyme.[24]

  • Kinetic Measurement:

    • To initiate the enzymatic reaction, add the chromogenic substrate to all wells simultaneously using a multichannel pipette or automated dispenser.

    • Immediately place the microplate in the reader and begin measuring the change in absorbance over time (e.g., every 30 seconds for 10-30 minutes).[24] The rate of substrate hydrolysis is directly proportional to the initial velocity (V₀) of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (Absorbance vs. Time).

    • Plot the initial velocities against the corresponding inhibitor concentrations.

    • To determine the Kᵢ value for a competitive inhibitor, perform the assay using multiple substrate concentrations.

    • Analyze the resulting data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition or by using linearization methods such as a Dixon plot.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis P1 Purify β-Lactamase Enzyme P2 Prepare Serial Dilutions of Inhibitor P3 Prepare Substrate (e.g., Nitrocefin) A3 Initiate Reaction with Substrate P3->A3 A1 Dispense Inhibitor & Enzyme into Plate A2 Pre-incubate (10-15 min) A1->A2 A2->A3 D1 Measure Absorbance Kinetically A3->D1 D2 Calculate Initial Velocities (V₀) D1->D2 D3 Plot V₀ vs. [Inhibitor] & Fit to Model D2->D3 D4 Determine Kᵢ Value D3->D4

Conclusion

This compound and vaborbactam represent two distinct strategies in the development of boronic acid-based β-lactamase inhibitors.

  • Vaborbactam is a highly effective and clinically successful inhibitor of class A and C serine-β-lactamases, restoring the activity of meropenem against many challenging CRE pathogens. Its spectrum, however, does not extend to metallo-β-lactamases.

  • This compound offers a much broader inhibitory profile, with potent activity against both serine-β-lactamases and, critically, the class B metallo-β-lactamases (NDM, VIM). This positions the cefepime-taniborbactam combination as a promising future therapeutic option for infections caused by MBL-producing organisms, a critical and growing area of unmet medical need.[19]

For researchers in drug development, the divergent activities of these two molecules underscore the structural nuances required to inhibit mechanistically distinct enzyme classes and highlight the success of this compound's bicyclic boronate scaffold in achieving pan-class β-lactamase inhibition.

References

Navigating the Landscape of Beta-Lactamase Inhibition: A Comparative Analysis of Taniborbactam and Existing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the emergence of novel β-lactamase inhibitors (BLIs) offers a critical lifeline. Taniborbactam, a new-generation, broad-spectrum BLI, has shown significant promise in overcoming resistance mediated by both serine- and metallo-β-lactamases. This guide provides a comprehensive cross-resistance analysis of this compound in comparison to existing BLIs—avibactam, relebactam, and vaborbactam—supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a bicyclic boronate, distinguishes itself from other clinically available BLIs through its potent inhibition of a wider array of β-lactamases, most notably including clinically significant metallo-β-lactamases (MBLs) like NDM and VIM, against which avibactam, relebactam, and vaborbactam are inactive.[1][2][3] While demonstrating comparable or superior activity against many serine-β-lactamases, this compound's unique MBL coverage represents a significant advancement in combating difficult-to-treat resistant Gram-negative infections. This guide will delve into the quantitative comparisons of their inhibitory activities, outline the experimental methodologies for such analyses, and visualize the intricate relationships of their mechanisms and potential for cross-resistance.

Comparative Inhibitory Activity

The in vitro inhibitory potency of a BLI against specific β-lactamase enzymes is a key determinant of its potential clinical efficacy. This is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate more potent inhibition.

Table 1: Comparative Inhibition Constants (Kᵢ) of BLIs Against Key Serine β-Lactamases (Class A, C, and D)
β-LactamaseAmbler ClassThis compound (µM)Avibactam (µM)Relebactam (µM)Vaborbactam (µM)
KPC-2 A0.019 - 0.0380.004 - 0.0100.2300.056
CTX-M-15 A0.0170.00340.4000.022
SHV-5 A0.002---
TEM-1 A-0.008--
AmpC (P99) C0.0130.002-0.18
OXA-48 D0.0380.02 - 0.09-14

Data compiled from multiple sources.[4][5][6] Note: Direct comparative studies under identical conditions are limited; values represent a synthesis of available literature.

Table 2: Comparative Inhibition Constants (Kᵢ) of BLIs Against Metallo-β-Lactamases (Class B)
β-LactamaseAmbler ClassThis compound (µM)Avibactam (µM)Relebactam (µM)Vaborbactam (µM)
NDM-1 B0.081>30InactiveInactive
VIM-1 B0.033>30InactiveInactive
VIM-2 B0.019>30InactiveInactive
IMP-1 B>30>30InactiveInactive

Data compiled from multiple sources.[1] Note: Avibactam, relebactam, and vaborbactam are known to be inactive against MBLs.

The data clearly illustrates this compound's unique and potent activity against key Class B MBLs, a feature absent in the other compared BLIs.[1][2] Against common serine β-lactamases like KPC-2 and CTX-M-15, avibactam appears to have a lower Kᵢ value, suggesting higher potency in vitro. However, this compound maintains potent activity against these enzymes as well. Vaborbactam shows strong activity against KPC enzymes but is significantly less effective against OXA-48.[4]

In Vitro Susceptibility against Resistant Phenotypes

The ultimate measure of a BLI's effectiveness is its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of the combination.

Table 3: Comparative MIC₉₀ (mg/L) of Cefepime-Taniborbactam and Comparator Agents Against Resistant Enterobacterales
Organism PhenotypeCefepime-TaniborbactamCeftazidime-AvibactamMeropenem-VaborbactamImipenem-Relebactam
Carbapenem-Resistant (CRE) 16>32162
KPC-producers 1110.5
OXA-48-like-producers 4116>32
NDM-producers 8>32>16>32
VIM-producers 1>32>16>32

Data synthesized from multiple in vitro surveillance studies. MIC values for the β-lactam component are shown. This compound concentration is fixed at 4 mg/L.

Cefepime-taniborbactam demonstrates potent activity against a broad range of resistant Enterobacterales, including those producing MBLs, where other combinations are ineffective.[7][8] Notably, against OXA-48-like producers, cefepime-taniborbactam shows comparable activity to ceftazidime-avibactam and is more potent than meropenem-vaborbactam.[9]

Mechanisms of Action and Resistance

Understanding the mechanisms of action and potential for resistance is crucial for the strategic development and clinical use of BLIs.

Diagram 1: Simplified Mechanism of Action for Different BLI Classes

BLI_Mechanisms Simplified BLI Mechanisms of Action cluster_serine Serine β-Lactamases (Classes A, C, D) cluster_metallo Metallo-β-Lactamases (Class B) SBL Serine β-Lactamase (e.g., KPC, AmpC, OXA-48) Avibactam Avibactam Relebactam Avibactam->SBL Reversible covalent acylation (carbamylation) Vaborbactam Vaborbactam Vaborbactam->SBL Reversible covalent (boronic acid adduct) Taniborbactam_S This compound Taniborbactam_S->SBL Reversible covalent (boronic acid adduct) MBL Metallo-β-Lactamase (e.g., NDM, VIM) Taniborbactam_M This compound Taniborbactam_M->MBL Competitive inhibition Other_BLIs Avibactam Relebactam Vaborbactam Other_BLIs->MBL No significant inhibition

Caption: Mechanisms of action for this compound and comparator BLIs.

Avibactam and relebactam are diazabicyclooctanes that form a reversible covalent carbamoyl-enzyme intermediate with serine β-lactamases.[6][10] Vaborbactam and this compound are boronic acid-based inhibitors that also form a reversible covalent adduct with the active site serine.[4][11] For MBLs, this compound acts as a competitive inhibitor, binding to the zinc-containing active site.[7]

Cross-resistance can emerge through various mechanisms, including:

  • Target enzyme mutations: Alterations in the β-lactamase active site can reduce the binding affinity of the inhibitor.

  • Increased β-lactamase expression: Higher levels of the target enzyme can overwhelm the inhibitor.

  • Efflux pumps and porin mutations: Changes in membrane permeability can reduce the intracellular concentration of the BLI.

While this compound offers a broader spectrum, resistance can still emerge, particularly through mutations in MBLs. For instance, certain variants of NDM and VIM have shown reduced susceptibility to this compound.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values for β-lactam/BLI combinations are determined using broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow MIC Determination Workflow start Prepare bacterial inoculum (standardized turbidity) prepare_plates Prepare 96-well plates with 2-fold serial dilutions of β-lactam start->prepare_plates add_bli Add a fixed concentration of BLI to all wells (e.g., this compound at 4 mg/L) prepare_plates->add_bli inoculate Inoculate plates with bacterial suspension add_bli->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC is the lowest concentration of β-lactam that inhibits visible growth read_results->determine_mic

Caption: Standard workflow for determining the MIC of a β-lactam/BLI combination.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

The inhibitory activity of BLIs against purified β-lactamase enzymes is commonly assessed using a chromogenic substrate like nitrocefin. Hydrolysis of nitrocefin by the β-lactamase results in a color change that can be measured spectrophotometrically.

Nitrocefin_Assay Nitrocefin Inhibition Assay Logic cluster_inhibited With Inhibitor Enzyme_C β-Lactamase Hydrolyzed_C Hydrolyzed Nitrocefin (Red) Enzyme_C->Hydrolyzed_C Hydrolysis Nitrocefin_C Nitrocefin (Yellow) Nitrocefin_C->Enzyme_C Enzyme_I β-Lactamase No_Reaction No/Reduced Color Change Enzyme_I->No_Reaction Hydrolysis Blocked BLI BLI (e.g., this compound) BLI->Enzyme_I Inhibition Nitrocefin_I Nitrocefin (Yellow) Nitrocefin_I->Enzyme_I

Caption: Principle of the nitrocefin-based β-lactamase inhibition assay.

Protocol Outline:

  • Purified β-lactamase enzyme is pre-incubated with varying concentrations of the BLI.

  • The reaction is initiated by the addition of nitrocefin.

  • The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm over time.

  • The data is used to calculate kinetic parameters such as IC₅₀ and Kᵢ.

Conclusion

This compound represents a significant advancement in the field of β-lactamase inhibitors, primarily due to its unique ability to inhibit both serine- and metallo-β-lactamases. This broad spectrum of activity provides a crucial advantage over existing BLIs like avibactam, relebactam, and vaborbactam, particularly in treating infections caused by MBL-producing Gram-negative pathogens. While cross-resistance remains a potential challenge, the distinct inhibitory profile of this compound suggests it will be a valuable tool in combating the growing threat of antimicrobial resistance. Continued surveillance and mechanistic studies are essential to optimize its clinical use and preserve its efficacy for the future.

References

Taniborbactam: A Comparative Guide to its β-Lactamase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of taniborbactam against a range of clinically relevant β-lactamase enzymes. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of this novel β-lactamase inhibitor.

This compound (formerly VNRX-5133) is a broad-spectrum β-lactamase inhibitor that uniquely inhibits both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2] Its innovative cyclic boronate structure allows it to effectively neutralize a wide array of resistance mechanisms in Gram-negative bacteria, restoring the efficacy of partner β-lactam antibiotics.[3]

Comparative Inhibitory Potency of this compound

The inhibitory constant, Ki, is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the enzyme. The following table summarizes the Ki values of this compound against various Ambler class A, B, and C β-lactamase enzymes.

β-Lactamase EnzymeAmbler ClassRepresentative OrganismsThis compound Ki (µM)
Serine-β-Lactamases
KPC-2AKlebsiella pneumoniae0.017[2]
CTX-M-15AEscherichia coli, Klebsiella pneumoniae0.017[2]
SHV-5AKlebsiella pneumoniae0.002[2]
P99 AmpCCEnterobacter cloacae0.017[2]
Metallo-β-Lactamases
NDM-1BKlebsiella pneumoniae, Escherichia coli0.081[2]
VIM-2BPseudomonas aeruginosa0.019[2]
IMP-1BPseudomonas aeruginosa, Acinetobacter baumannii>30[2]

Mechanism of Inhibition

This compound exhibits a dual mechanism of action. Against serine-β-lactamases, it acts as a reversible covalent inhibitor, forming a stable complex with the active site serine.[2] For metallo-β-lactamases, it behaves as a competitive inhibitor, binding to the zinc-containing active site and preventing substrate hydrolysis.[2][3]

Experimental Protocols

The determination of Ki values for β-lactamase inhibitors is crucial for understanding their potency and mechanism. Below is a detailed protocol for a steady-state kinetic analysis using the chromogenic cephalosporin, nitrocefin, as a substrate.

Determination of Ki for this compound against β-Lactamases

1. Materials and Reagents:

  • Purified β-lactamase enzyme (e.g., KPC-2, NDM-1)

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplates

  • Spectrophotometer capable of kinetic measurements at 490 nm

2. Enzyme and Inhibitor Preparation:

  • Reconstitute lyophilized β-lactamase enzyme in the assay buffer to a known stock concentration.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a dilution series in the assay buffer to achieve a range of desired inhibitor concentrations.

3. Kinetic Assay Procedure:

  • To the wells of a 96-well microplate, add the assay buffer.

  • Add varying concentrations of this compound to the designated wells.

  • Add a fixed concentration of the β-lactamase enzyme to all wells (except for the blank).

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding a specific concentration of nitrocefin to all wells simultaneously.

  • Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

4. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

  • Plot the initial velocities against the corresponding this compound concentrations.

  • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis software. For competitive inhibition, the data can be fitted to the Michaelis-Menten equation modified for a competitive inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Ki value of a β-lactamase inhibitor.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate Prepare 96-Well Plate reagents->plate Dispense incubation Incubate Enzyme + Inhibitor plate->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance Change (490 nm) reaction->measurement calculation Calculate Initial Velocities measurement->calculation fitting Fit Data to Inhibition Model calculation->fitting ki_value Determine Ki Value fitting->ki_value

Caption: Workflow for Ki determination of a β-lactamase inhibitor.

References

Cefepime-Taniborbactam Demonstrates Superior In Vitro Activity Against Challenging Gram-Negative Pathogens Compared to Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a comprehensive review of recent in vitro studies, the combination of cefepime-taniborbactam exhibits potent activity against a wide spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant isolates, often outperforming the carbapenem antibiotic meropenem. This guide provides a detailed comparison of their in vitro performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Cefepime-taniborbactam, an investigational β-lactam/β-lactamase inhibitor combination, has shown remarkable efficacy in neutralizing key resistance mechanisms in Gram-negative bacteria. Taniborbactam, a novel boronate-based β-lactamase inhibitor, restores the activity of the fourth-generation cephalosporin cefepime against bacteria producing a broad range of β-lactamases, including serine- and metallo-β-lactamases (MBLs). This broad coverage presents a significant advantage over meropenem, a carbapenem that is susceptible to hydrolysis by carbapenemases. The data presented herein, culled from multiple global surveillance studies, consistently demonstrates lower minimum inhibitory concentrations (MICs) and higher rates of susceptibility for cefepime-taniborbactam against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA).

Comparative In Vitro Performance: MIC Data

The following tables summarize the minimum inhibitory concentration (MIC) data for cefepime-taniborbactam and meropenem against various cohorts of clinical isolates. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Activity against Carbapenem-Resistant Enterobacterales (CRE)

Organism SubgroupDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible/Inhibited
All CRE Cefepime-Taniborbactam------89.8% inhibited at ≤8 µg/mL[1]
Meropenem---------
Carbapenemase-producing CRE Cefepime-Taniborbactam------89.8% inhibited at ≤8 µg/mL[1]
Meropenem---------
Non-carbapenemase-producing CRE Cefepime-Taniborbactam------92.7% inhibited at ≤8 µg/mL[1]
Meropenem---------
CRE with KPC Cefepime-Taniborbactam------100% inhibited at ≤16 µg/mL[2]
Meropenem---------
CRE with NDM Cefepime-Taniborbactam------76% inhibited at ≤16 µg/mL[2]
Meropenem---------
CRE with VIM Cefepime-Taniborbactam------95% inhibited at ≤16 µg/mL[2]
Meropenem---------
CRE with OXA-48-like Cefepime-Taniborbactam------99% inhibited at ≤16 µg/mL[2]
Meropenem---------

Table 2: Activity against Pseudomonas aeruginosa

Organism SubgroupDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible/Inhibited
All P. aeruginosa Cefepime-Taniborbactam2[3]8[3][4]94.2% inhibited at ≤8 µg/mL[3]
Meropenem------73.8% susceptible[3]
Carbapenem-Resistant P. aeruginosa (CRPA) Cefepime-Taniborbactam------61.9% inhibited at ≤8 µg/mL[1]
Meropenem---------
CRPA with carbapenemases Cefepime-Taniborbactam------61.9% inhibited at ≤8 µg/mL[1]
Meropenem---------
Non-carbapenemase-producing CRPA Cefepime-Taniborbactam------82.6% inhibited at ≤8 µg/mL[1]
Meropenem---------
P. aeruginosa with VIM Cefepime-Taniborbactam------82% inhibited at ≤16 mg/L[4]
Meropenem---------

Mechanisms of Action

The differential activity of these agents stems from their distinct mechanisms of action and susceptibility to bacterial resistance mechanisms.

Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][6][7] It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan synthesis.[6][7] This inhibition leads to a weakened cell wall and subsequent cell lysis.[6] While stable against many β-lactamases, its efficacy is compromised by carbapenemases, such as KPC, NDM, VIM, and OXA-48.[8]

Cefepime is a fourth-generation cephalosporin that also inhibits bacterial cell wall synthesis by binding to PBPs. This compound is a novel, broad-spectrum β-lactamase inhibitor that protects cefepime from degradation by a wide array of β-lactamases.[3][9] It is a cyclic boronate compound with potent inhibitory activity against both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B), including NDM and VIM enzymes.[9][10] This combination restores cefepime's activity against many multidrug-resistant organisms.[3]

G cluster_cefepime_this compound Cefepime-Taniborbactam cluster_meropenem Meropenem cefepime Cefepime pbp_ct Penicillin-Binding Proteins (PBPs) cefepime->pbp_ct Inhibits This compound This compound beta_lactamase_ct Serine & Metallo β-Lactamases This compound->beta_lactamase_ct Inhibits beta_lactamase_ct->cefepime Hydrolyzes (Blocked by this compound) cell_wall_synthesis_ct Cell Wall Synthesis pbp_ct->cell_wall_synthesis_ct Required for cell_lysis_ct Bacterial Cell Lysis cell_wall_synthesis_ct->cell_lysis_ct Inhibition leads to meropenem Meropenem pbp_m Penicillin-Binding Proteins (PBPs) meropenem->pbp_m Inhibits beta_lactamase_m Carbapenemases (e.g., KPC, NDM) beta_lactamase_m->meropenem Hydrolyzes cell_wall_synthesis_m Cell Wall Synthesis pbp_m->cell_wall_synthesis_m Required for cell_lysis_m Bacterial Cell Lysis cell_wall_synthesis_m->cell_lysis_m Inhibition leads to

Caption: Mechanisms of action for cefepime-taniborbactam and meropenem.

Experimental Protocols

The data cited in this guide were generated using standardized antimicrobial susceptibility testing methods as detailed in the referenced publications. A general experimental workflow is outlined below.

Bacterial Isolates: A global collection of non-duplicate clinical isolates of Enterobacterales and P. aeruginosa were collected from various infection sites.[11] Resistant phenotypes, such as multidrug-resistant (MDR) and carbapenem-resistant, were defined based on established clinical breakpoints.[11]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][11] this compound was tested at a fixed concentration of 4 µg/mL in combination with cefepime.[1][3]

Genotypic Characterization: Isolates exhibiting resistance, particularly to carbapenems, underwent molecular characterization to identify the presence of β-lactamase genes. This was accomplished through methods such as multiplex PCR followed by Sanger sequencing or whole-genome sequencing (WGS).[1][3]

G isolate_collection Collection of Global Clinical Isolates ast Antimicrobial Susceptibility Testing (Broth Microdilution) isolate_collection->ast mic_determination MIC Determination (Cefepime-Taniborbactam vs. Meropenem) ast->mic_determination phenotypic_analysis Phenotypic Analysis (e.g., CRE, CRPA) mic_determination->phenotypic_analysis data_analysis Comparative Data Analysis mic_determination->data_analysis genotypic_characterization Genotypic Characterization (PCR/WGS for β-lactamase genes) phenotypic_analysis->genotypic_characterization Resistant Isolates genotypic_characterization->data_analysis

Caption: Generalized experimental workflow for in vitro comparison.

Conclusion

The available in vitro data strongly suggest that cefepime-taniborbactam has the potential to be a valuable therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including those resistant to carbapenems. Its broad-spectrum inhibition of β-lactamases, particularly metallo-β-lactamases, addresses a critical unmet need in the current antimicrobial landscape. The superior in vitro performance of cefepime-taniborbactam against key resistant pathogens, as demonstrated by lower MIC values and higher rates of inhibition compared to meropenem, warrants its continued clinical development and evaluation. These findings provide a compelling rationale for its use in treating infections where carbapenem resistance is a concern.

References

A Structural Showdown: Taniborbactam vs. Vaborbactam Binding Modes in β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the development of novel β-lactamase inhibitors is paramount. Taniborbactam and vaborbactam, two boronic acid-based inhibitors, represent significant advancements in this field. While both effectively neutralize serine β-lactamases (SBLs), this compound exhibits a broader spectrum of activity that includes clinically important metallo-β-lactamases (MBLs). This guide provides a detailed structural and quantitative comparison of the binding modes of these two inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

FeatureThis compoundVaborbactam
Core Structure Bicyclic boronateMonocyclic boronate
Mechanism of Action (SBLs) Reversible covalent inhibitionReversible covalent inhibition
Mechanism of Action (MBLs) Competitive inhibitionNo significant activity
Spectrum of Activity Broad-spectrum (SBLs and MBLs)Primarily Class A and C SBLs

Quantitative Comparison of Inhibitory Activity

The following table summarizes the kinetic and inhibitory parameters of this compound and vaborbactam against a panel of clinically relevant β-lactamases.

EnzymeClassInhibitorKi (μM)IC50 (μM)k2/Ki (M-1s-1)koff (10-4 s-1)t1/2 (min)
KPC-2 A (SBL)This compound0.017-104 - 1051.1 - 3.830 - 105
Vaborbactam--103-5 - 32
CTX-M-15 A (SBL)This compound0.002-104 - 1051.1 - 3.830 - 105
Vaborbactam--103-5 - 32
P99 AmpC C (SBL)This compound--104 - 1051.1 - 3.830 - 105
Vaborbactam--103-5 - 32
NDM-1 B (MBL)This compound0.081----
Vaborbactam>50,000----
VIM-2 B (MBL)This compound0.019----
Vaborbactam>50,000----
IMP-1 B (MBL)This compound>30----

Data compiled from multiple sources.[1][2]

Structural Insights into Binding Modes

High-resolution X-ray crystallography studies have elucidated the binding modes of both this compound and vaborbactam to serine β-lactamases, such as KPC-2.[3][4] Both inhibitors form a reversible covalent bond between their boron atom and the catalytic Ser70 residue in the enzyme's active site.[3] The overall binding geometries are remarkably similar, with the carboxylate groups of both inhibitors interacting with the side chains of Thr235, Thr237, and Ser130.[3]

G Comparative Binding of this compound and Vaborbactam in KPC-2 cluster_this compound This compound Binding cluster_vaborbactam Vaborbactam Binding Tani This compound (Bicyclic) Tani_Ser70 Covalent Bond (B-O) Tani->Tani_Ser70 to Ser70 Tani_Interactions Interactions: - Thr235 - Thr237 - Ser130 - Asn132 Tani->Tani_Interactions KPC2 KPC-2 Active Site Tani_Ser70->KPC2 Vabo Vaborbactam (Monocyclic) Vabo_Ser70 Covalent Bond (B-O) Vabo->Vabo_Ser70 to Ser70 Vabo_Interactions Interactions: - Thr235 - Thr237 - Ser130 - Asn132 Vabo->Vabo_Interactions Vabo_Ser70->KPC2

Comparative binding modes in a serine β-lactamase.

A key differentiator lies in this compound's ability to inhibit metallo-β-lactamases. In MBLs, this compound acts as a competitive inhibitor, where its boronic acid moiety interacts with the zinc ions in the active site, mimicking the tetrahedral transition state of substrate hydrolysis.[1][2] Vaborbactam lacks this capability.[5]

G This compound's Dual Inhibition Mechanism cluster_sbl Serine β-Lactamase (SBL) cluster_mbl Metallo-β-Lactamase (MBL) This compound This compound CovalentBond Reversible Covalent Bond This compound->CovalentBond forms CompetitiveInhibition Competitive Inhibition This compound->CompetitiveInhibition acts via SBL_ActiveSite Active Site (Ser70) CovalentBond->SBL_ActiveSite with MBL_ActiveSite Active Site (Zn²⁺ ions) CompetitiveInhibition->MBL_ActiveSite in

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.